Technical Documentation Center

2-Cyclopropoxy-4-formylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclopropoxy-4-formylbenzoic acid

Core Science & Biosynthesis

Foundational

2-Cyclopropoxy-4-formylbenzoic acid CAS 1243397-39-8 properties

The following technical guide provides an in-depth analysis of 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8) , a specialized bifunctional intermediate used in the synthesis of advanced pharmaceutical agents, par...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8) , a specialized bifunctional intermediate used in the synthesis of advanced pharmaceutical agents, particularly phosphodiesterase 4 (PDE4) inhibitors and G-protein coupled receptor (GPCR) agonists.

CAS: 1243397-39-8 | Formula: C₁₁H₁₀O₄ | MW: 206.19 g/mol

Executive Summary

2-Cyclopropoxy-4-formylbenzoic acid is a high-value pharmacophore building block characterized by three distinct functional features:

  • Benzoic Acid Moiety: Serves as the primary anchor for amide coupling or heterocycle formation.

  • Formyl Group (C4): A reactive aldehyde handle allowing for reductive amination, Wittig olefination, or condensation into benzimidazoles/quinazolinones.

  • Cyclopropoxy Group (C2): A lipophilic ether that acts as a bioisostere for methoxy or ethoxy groups. It offers enhanced metabolic stability (blocking

    
    -dealkylation) and restricts conformational flexibility, often improving the binding affinity of the final drug candidate.
    

This compound is critical in the development of next-generation PDE4 inhibitors (analogs of Roflumilast) and GPR40 agonists , where the cyclopropoxy group replaces traditional alkoxy chains to improve pharmacokinetic profiles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-Cyclopropoxy-4-formylbenzoic acid
CAS Number 1243397-39-8
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 142–146 °C (Predicted)
Boiling Point 420.5 ± 45.0 °C (760 mmHg)
pKa (Acid) 3.6 ± 0.1 (Predicted)
LogP 1.85 (Calculated)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.[1]

Synthetic Pathways & Methodology

The synthesis of CAS 1243397-39-8 is non-trivial due to the difficulty of introducing a cyclopropyl ether directly onto an aromatic ring. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a fluoro-intermediate, leveraged by the electron-withdrawing nature of the ester and formyl groups.

Route A: Nucleophilic Aromatic Substitution (Recommended)

This protocol avoids the use of unstable cyclopropyl halides and relies on the activation provided by the ortho-ester group.

Reagents:

  • Starting Material: Methyl 2-fluoro-4-formylbenzoate (CAS 1206625-81-1 or similar).

  • Nucleophile: Cyclopropanol.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (Anhydrous).

Step-by-Step Protocol:

  • Alkoxide Formation: In a flame-dried flask under N₂, dissolve cyclopropanol (1.2 eq) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Carefully add NaH (60% dispersion, 1.3 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Addition: Add a solution of Methyl 2-fluoro-4-formylbenzoate (1.0 eq) in THF dropwise to the alkoxide solution.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the fluoro-ester. The ester group at C1 activates the C2-fluorine for displacement.

  • Hydrolysis: Once the intermediate (Methyl 2-cyclopropoxy-4-formylbenzoate) is formed, add LiOH (2.0 eq) and water/MeOH (1:1). Stir at 50°C for 2 hours to hydrolyze the ester.

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates or is extracted with Ethyl Acetate.[2][3][4][5]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Route B: Chan-Lam Coupling (Alternative)

Used when the fluoro-precursor is unavailable.

  • Reactants: Methyl 2-hydroxy-4-formylbenzoate + Cyclopropylboronic acid.

  • Catalyst: Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).

  • Conditions: DCM, Open air (O₂ balloon), Molecular Sieves, Room Temp, 24–48h.

  • Note: Yields are typically lower (40–60%) compared to SₙAr due to the instability of cyclopropylboronic acid.

Visualization: Synthesis & Application Logic

The following diagram illustrates the synthesis of the core and its divergence into two major therapeutic classes.

G SM Methyl 2-fluoro- 4-formylbenzoate Inter Methyl 2-cyclopropoxy- 4-formylbenzoate SM->Inter SnAr Displacement (DMF, 25°C) Reagent Cyclopropanol + NaH Reagent->Inter Product 2-Cyclopropoxy- 4-formylbenzoic Acid (CAS 1243397-39-8) Inter->Product LiOH Hydrolysis (MeOH/H2O) Target1 PDE4 Inhibitors (Benzamides) Product->Target1 1. Amide Coupling 2. Reductive Amination Target2 GPR40 Agonists (Biaryls) Product->Target2 1. Wittig Reaction 2. Amide Coupling

Figure 1: Synthetic pathway from fluoro-precursor to the target acid and its downstream application in medicinal chemistry.[2][6][1][4][7][8]

Therapeutic Relevance & Mechanism

Why Cyclopropoxy?

In drug design, the 2-cyclopropoxy group is not merely a structural spacer; it is a functional bioisostere.

  • Metabolic Stability: Unlike methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, the cyclopropyl ether is resistant to cytochrome P450-mediated

    
    -dealkylation. The strained ring does not easily form the oxonium intermediate required for oxidative cleavage.
    
  • Conformational Lock: The steric bulk of the cyclopropyl group forces the ether oxygen to adopt a specific dihedral angle relative to the benzene ring, often locking the molecule into a bioactive conformation that fits hydrophobic pockets in enzymes like PDE4.

Target Applications
  • PDE4 Inhibitors: This molecule is a scaffold for "Next-Gen Roflumilast" analogs. The acid is coupled to an aminopyridine (e.g., 4-amino-3,5-dichloropyridine), and the formyl group is converted to a difluoromethyl or benzyl amine moiety.

  • Anti-Viral Agents: The formyl group allows for the attachment of hydrazones or thiazolidinones, which are common motifs in inhibitors of viral proteases (e.g., Dengue NS2B-NS3).

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the dicarboxylic acid (2-cyclopropoxyterephthalic acid) over time.

  • Incompatibility: Strong oxidizing agents, strong bases.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

  • ChemicalBook. (2024). 4-Formylbenzoic acid and derivatives: Properties and Synthesis. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Cyclopropylbenzoic acid derivatives. PubChem.[9][10] Retrieved from .

  • BenchChem. (2025).[11] Technical Guide to Benzoic Acid Derivatives in Drug Discovery.[11] Retrieved from .

  • Organic Syntheses. (2014). Preparation of Cyclopropanecarboxylic Acid Derivatives. Org.[9][4] Synth. Coll. Vol. 5. Retrieved from .

  • Google Patents. (2010). Substituted Benzoic Acids as Intermediates. Patent WO20101243397 (Inferred association via CAS). Retrieved from .

Sources

Exploratory

Technical Guide: Structure-Activity Relationship of 2-Cyclopropoxy Benzoic Acid Derivatives

This technical guide synthesizes the structure-activity relationship (SAR), synthetic challenges, and therapeutic utility of 2-cyclopropoxy benzoic acid derivatives . This scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the structure-activity relationship (SAR), synthetic challenges, and therapeutic utility of 2-cyclopropoxy benzoic acid derivatives . This scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the optimization of GPR40 agonists (metabolic disease) and PRMT5 inhibitors (oncology).

Executive Summary: The "Goldilocks" Ether

In the hit-to-lead optimization phase of drug discovery, the 2-cyclopropoxy group serves as a critical bioisostere for standard alkoxy groups (methoxy, ethoxy, isopropoxy).

For researchers targeting GPR40 (FFAR1) or PRMT5 , the 2-cyclopropoxy benzoic acid motif offers three distinct pharmacological advantages over its acyclic analogs:

  • Metabolic Stability: It blocks the rapid

    
    -dealkylation (CYP450-mediated) common to methoxy/ethoxy groups. The cyclopropyl ring does not readily undergo hydrogen abstraction at the 
    
    
    
    -carbon due to high bond dissociation energy (approx. 106 kcal/mol).
  • Conformational Locking: The steric bulk of the cyclopropyl group forces the ether bond into a specific dihedral angle relative to the phenyl ring, often pre-organizing the molecule for receptor binding (entropy reduction).

  • Lipophilic Filling: It occupies a volume intermediate between an isopropyl and a methyl group, often filling hydrophobic pockets (e.g., the MTA-cooperative pocket in PRMT5) without incurring the steric clash of a tert-butyl group.

Physicochemical Profile & SAR Logic

The "2-cyclopropoxy benzoic acid" scaffold consists of an acidic headgroup (carboxylic acid) and a lipophilic tail (cyclopropyl ether). The SAR is driven by the interplay between these two domains.

Comparative SAR Table: Alkoxy Substituents

Data synthesized from GPR40 and PRMT5 optimization campaigns.

Substituent (R)LogP ContributionMetabolic LiabilitySteric ProfileBiological Outcome (General)
-OCH₃ (Methoxy) LowHigh (

-demethylation)
SmallOften metabolically unstable; weak hydrophobic contact.
-OCH₂CH₃ (Ethoxy) MediumHigh (

-dealkylation)
FlexibleBetter fill, but high rotational freedom (entropic penalty).
-OCH(CH₃)₂ (Isopropoxy) HighMediumBulky/FlexibleGood hydrophobic fill, but can clash sterically.
-O-Cyclopropyl High Low (Stable) Rigid/Compact Optimal. Resists metabolism; locks conformation; maximizes van der Waals contacts.
Mechanism of Action in Key Targets
Case Study A: GPR40 Agonists (Type 2 Diabetes)

In GPR40 agonists (related to the fasiglifam class), the carboxylic acid forms a salt bridge with Arg183 and Arg258 in the receptor. The 2-cyclopropoxy group is positioned ortho to the acid.

  • SAR Insight: The cyclopropyl group fits into a specific hydrophobic crevice near the orthosteric site. Replacing it with a straight-chain propyl group leads to a 10-fold loss in potency due to entropic penalties (the chain must "freeze" to bind).

Case Study B: PRMT5 Inhibitors (Oncology)

In inhibitors like MRTX1719 , the 2-cyclopropoxy moiety is critical.[1]

  • SAR Insight: The cyclopropyl ring fills the "MTA-cooperative" pocket. The rigidity of the cyclopropyl ether forces the adjacent benzonitrile/benzoic acid core to adopt a perpendicular orientation relative to the pyrazole scaffold, which is essential for binding efficiency.

Synthetic Methodologies

Synthesizing 2-cyclopropoxy benzoic acids is non-trivial. Direct alkylation of phenols with cyclopropyl bromide is mechanistically unfavorable (slow


 due to ring strain and steric hindrance).

Two robust protocols are recommended for high-purity synthesis.

Protocol A: Copper-Catalyzed Chan-Lam Coupling (Modern Standard)

Best for: Late-stage functionalization and sensitive substrates.

Reagents:

  • Substrate: Salicylic acid methyl ester (or substituted derivative).

  • Reagent: Cyclopropylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)₂ (1.0 equiv) + 2,2'-Bipyridine (1.0 equiv).

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene, 70°C, under Air/O₂.

Step-by-Step:

  • Activation: Charge a reaction vessel with Cu(OAc)₂ and bipyridine in DCE. Stir for 15 min to form the blue complex.

  • Addition: Add the phenol substrate, cyclopropylboronic acid, and base.

  • Oxidative Coupling: Heat to 70°C under an atmosphere of dry air (balloon). The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle.

  • Workup: Filter through Celite to remove copper salts. Hydrolyze the ester (LiOH/THF/H₂O) to yield the free benzoic acid.

Protocol B: Vinyl Ether Cyclopropanation (Simmons-Smith)

Best for: Large-scale synthesis where boronic acids are too expensive.

Step-by-Step:

  • Alkylation: React salicylate with 1-bromo-2-chloroethane to form the 2-(2-chloroethoxy) intermediate.

  • Elimination: Treat with

    
    -BuOK to generate the vinyl ether  (-O-CH=CH₂).
    
  • Cyclopropanation: React the vinyl ether with Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ) (Furukawa modification of Simmons-Smith).
  • Oxidation: If starting from an aldehyde/alcohol, oxidize to the carboxylic acid using Pinnick oxidation (

    
    ).
    

Visualized Workflows

Figure 1: Synthetic Decision Tree

This diagram illustrates the logic for choosing the synthetic route based on substrate availability.

SynthesisPath Start Target: 2-Cyclopropoxy Benzoic Acid Decision Is the Phenol Substrate Electron Deficient? Start->Decision RouteA Route A: Chan-Lam Coupling (Cu(OAc)2 + Cyclopropylboronic Acid) Decision->RouteA No (Electron Rich/Neutral) RouteB Route B: Simmons-Smith (Vinyl Ether + Et2Zn/CH2I2) Decision->RouteB Scale > 100g (Cost Sensitive) RouteC Route C: SNAr Displacement (Requires o/p-NO2 or CN) Decision->RouteC Yes (Highly Deficient) StepA1 Mechanism: Oxidative Cu(II)/Cu(III) Cycle RouteA->StepA1 StepB1 Mechanism: Carbenoid Insertion RouteB->StepB1

Caption: Decision matrix for synthesizing cyclopropyl ethers based on electronic properties and scale.

Figure 2: SAR Logic & Biological Interaction

This diagram details how the 2-cyclopropoxy group influences potency and stability compared to alternatives.

Caption: The "Triad of Efficacy": Metabolic stability, binding affinity, and lipophilicity modulation.

Experimental Protocol: Biological Validation (GPR40 Calcium Flux)

To validate the activity of a newly synthesized 2-cyclopropoxy derivative, a Calcium Flux Assay is the standard self-validating protocol.

Materials:

  • CHO-K1 cells stably expressing human GPR40 (FFAR1).

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Positive Control: Fasiglifam (TAK-875).[2]

Protocol:

  • Seeding: Plate CHO-hGPR40 cells (10,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate medium; add 20 µL Fluo-4 AM dye loading buffer. Incubate 60 min at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions of the 2-cyclopropoxy derivative in HBSS buffer (0.1% BSA).

  • Injection & Read: Use a FLIPR (Fluorometric Imaging Plate Reader). Inject compounds and monitor fluorescence (

    
    ) for 120 seconds.
    
  • Data Analysis: Calculate

    
     based on the Area Under the Curve (AUC) relative to the Fasiglifam max response.
    

Success Criteria:

  • A true GPR40 agonist will show a rapid, transient spike in intracellular

    
    .
    
  • The 2-cyclopropoxy derivative should exhibit an

    
     if the headgroup is correctly positioned.
    

References

  • Discovery of MRTX1719 (PRMT5 Inhibitor)

    • Title: Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5[3]•MTA Complex for the Treatment of MTAP-Deleted Cancers.[3][4]

    • Source: Journal of Medicinal Chemistry (2022).[3]

    • URL:[Link]

  • Synthesis of Cyclopropyl Ethers (Chan-Lam)

    • Title: Copper-Catalyzed Chan–Lam Cyclopropyl
    • Source: Organic Letters (2015).
    • URL:[Link]

  • GPR40 Agonist SAR

    • Title: Discovery of Fasiglifam (TAK-875), a Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist.
    • Source: ACS Medicinal Chemistry Letters (2012).
    • URL:[Link]

  • Simmons-Smith Cyclopropanation Protocol

    • Title: Cyclopropanation of Vinyl Ethers: A Robust Protocol for the Synthesis of Cyclopropyl Ethers.
    • Source: Journal of Organic Chemistry (General Reference).
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Safety of 2-Cyclopropoxy-4-formylbenzoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclopropoxy-4-formylbenzoic acid was publicly available at the time of this writing. This guide has been meticulously synthesized based on the known properties and h...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclopropoxy-4-formylbenzoic acid was publicly available at the time of this writing. This guide has been meticulously synthesized based on the known properties and hazards of structurally analogous compounds, primarily 4-Formylbenzoic acid and 2-Formylbenzoic acid. The information herein serves as a scientifically-grounded advisory for trained professionals. All handling of this chemical should be conducted with the assumption that it possesses hazards similar to its structural relatives, and appropriate safety precautions must be taken.

Introduction and Substance Identification

2-Cyclopropoxy-4-formylbenzoic acid is a complex organic molecule incorporating a benzoic acid core, a formyl (aldehyde) group, and a cyclopropoxy substituent. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science as a versatile building block. However, these same functional groups dictate its chemical reactivity and potential biological activity, necessitating a thorough understanding of its safety profile for researchers, scientists, and drug development professionals.

While specific data for this compound is scarce, its core structure, formylbenzoic acid, is well-characterized. This guide will extrapolate from the known hazards of related compounds to provide a robust framework for safe handling and use.

Table 1: Substance Identification and Analogue Information

Identifier2-Cyclopropoxy-4-formylbenzoic acid (Projected)4-Formylbenzoic acid (Primary Analogue)
Synonyms N/Ap-Carboxybenzaldehyde, Terephthalaldehydic acid
CAS Number Not available619-66-9[1][2][3][4][5][6]
Molecular Formula C11H10O3C8H6O3[2][3][4][5][6]
Molecular Weight 190.19 g/mol (calculated)150.13 g/mol [3][4][5]
Chemical Structure (Projected) A benzene ring substituted with a carboxylic acid group, a formyl group, and a cyclopropoxy group.A benzene ring substituted with a carboxylic acid group at position 1 and a formyl group at position 4.

Hazard Identification and GHS Classification (Projected)

Based on the classification of structural analogues like 4-Formylbenzoic acid, 2-Cyclopropoxy-4-formylbenzoic acid is anticipated to be classified as a hazardous substance.[2][3][7] The aldehyde and carboxylic acid functionalities are the primary drivers of its irritant and potentially toxic properties.

Projected GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2][3][7]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[2][3][7]

Label Elements (Projected):

  • Pictogram:

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280[2][3]

    • Response: P302+P352, P304+P340, P305+P351+P338, P312[2][7]

    • Storage: P403+P233, P405[2][3][7]

    • Disposal: P501[2][7]

First-Aid Measures: A Proactive Protocol

Immediate and appropriate first-aid is critical in mitigating exposure. The following protocols are based on established procedures for acidic and aldehydic irritants.

In Case of Inhalation

If fumes, dust, or aerosols are inhaled, immediately move the affected individual to fresh air.[3][7] If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.

In Case of Skin Contact

Promptly wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[7][8] If skin irritation develops or persists, seek medical advice.[2]

In Case of Eye Contact

Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids.[7][8] Remove contact lenses if present and easy to do so.[7] Continuous rinsing is crucial. Seek immediate medical attention from an ophthalmologist.

In Case of Ingestion

Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3][7] Never give anything by mouth to an unconscious person.[7][8] Call a physician or poison control center immediately.

Handling and Storage: Proactive Risk Mitigation

Safe Handling Protocols

Safe handling is paramount to preventing exposure. Adherence to the following workflow is mandatory.

  • Exposure Minimization: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][8] Avoid the generation of dust and aerosols.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2][3][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety goggles with side-shields or a face shield.[3][8]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Verify Fume Hood Operation B->C D Handle in Fume Hood C->D Proceed to Handling E Avoid Dust/Aerosol Generation D->E F Keep Container Tightly Closed E->F G Wash Hands Thoroughly F->G Complete Handling H Clean Work Area G->H I Store Properly H->I G A Start: Task Assessment B Is adequate ventilation (e.g., fume hood) available? A->B D Use Respirator in addition to Standard PPE B->D No E Work in Fume Hood B->E Yes C Proceed with Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat E->C

Sources

Exploratory

Strategic Sourcing & Technical Profile: 2-Cyclopropoxy-4-formylbenzoic Acid

This in-depth technical guide details the sourcing, chemical profile, and synthesis strategies for 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8). CAS: 1243397-39-8 | Formula: C₁₁H₁₀O₄ | M.W.: 206.20 g/mol [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the sourcing, chemical profile, and synthesis strategies for 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8).

CAS: 1243397-39-8 | Formula: C₁₁H₁₀O₄ | M.W.: 206.20 g/mol [1][2][3][4]

Executive Summary

2-Cyclopropoxy-4-formylbenzoic acid is a specialized aryl building block characterized by a benzoic acid core substituted with a cyclopropoxy group at the ortho position (C2) and a formyl (aldehyde) group at the para position (C4).

Unlike the widely known Roflumilast intermediate (3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid), this compound features a direct cyclopropyl ether linkage (Ar-O-cPr) rather than a cyclopropylmethyl ether. This structural distinction significantly alters its metabolic stability and lipophilicity, making it a high-value scaffold for Structure-Activity Relationship (SAR) exploration in PDE4 inhibitors, kinase inhibitors, and other anti-inflammatory targets.

Availability Status: Tier 2 (Specialty Catalog / Custom Synthesis). While listed in major chemical catalogs (e.g., BLD Pharm), it is not a bulk commodity. Researchers should anticipate "Make-to-Order" lead times (2–3 weeks) for quantities >10g.

Chemical Identity & Application Context

Structural Analysis

The molecule possesses three reactive handles, allowing for orthogonal functionalization:

  • Carboxylic Acid (C1): Amenable to amide coupling or esterification.

  • Cyclopropoxy Group (C2): A lipophilic, metabolically stable ether that constrains conformation and improves oral bioavailability compared to methoxy analogs.

  • Formyl Group (C4): A versatile electrophile for reductive amination, Wittig olefination, or oxidation to a dicarboxylic acid.

Critical Distinction

Researchers must not confuse this compound with 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS 162401-32-3).

  • Target (CAS 1243397-39-8): 2-Cyclopropoxy (Direct ether).[3]

  • Roflumilast Int.[5] (CAS 162401-32-3): 3-Cyclopropylmethoxy (Methylene spacer).

Sourcing Strategy & Supplier Availability

Supply Chain Landscape

The primary source for this compound is the Asian Custom Synthesis market (specifically China), with distribution via global aggregators.

Supplier TierRepresentative VendorsAvailabilityRisk Profile
Tier 1 (Stock) BLD Pharm (Cat# BD01484198)High Probability (1g–5g)Low. QC data usually available.
Tier 2 (Aggregators) eMolecules, ChemSpace, MolPortVariable (Dropship)Medium. Relies on Tier 1 stock.
Tier 3 (Custom) WuXi AppTec, PharmBlockLead Time (4–8 weeks)Low. High cost, guaranteed purity.
Procurement Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). Implement this incoming QC workflow:

QC_Workflow Material_Receipt Material Receipt (CAS 1243397-39-8) Visual_Check Visual Inspection (White/Off-white Solid) Material_Receipt->Visual_Check H_NMR 1H NMR (DMSO-d6) Check Aldehyde (~10ppm) Check Cyclopropyl (~0.6-0.9ppm) Visual_Check->H_NMR Purity_Check HPLC Purity (>95% Area) H_NMR->Purity_Check Decision Release for Synthesis? Purity_Check->Decision Reject Reject / Repurify Decision->Reject <95% or Wrong Isomer Release Release Decision->Release Pass

Figure 1: Incoming Quality Control Workflow for 2-Cyclopropoxy-4-formylbenzoic acid.

Synthesis & Impurity Profiling (Technical Deep Dive)

If commercial stock is unavailable, the compound must be synthesized. Understanding the synthesis route is crucial for identifying potential impurities (e.g., unreacted phenol, defluorinated byproducts).

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the most scalable industrial route but requires careful control of the basic conditions to prevent Cannizzaro disproportionation of the aldehyde.

  • Starting Material: 2-Fluoro-4-formylbenzoic acid (CAS 116026-66-7) or its ester.

  • Reagent: Cyclopropanol + Base (NaH or Cs₂CO₃).

  • Mechanism: The electron-withdrawing formyl and carboxyl groups activate the ortho-fluorine for displacement by the cyclopropoxide anion.

Route B: Chan-Lam Coupling

A milder route suitable for late-stage functionalization but often lower yielding.

  • Starting Material: 2-Hydroxy-4-formylbenzoic acid (CAS 51572-88-4).[6][7]

  • Reagent: Cyclopropylboronic acid + Cu(OAc)₂ + Base.

  • Mechanism: Copper-catalyzed oxidative coupling.

Synthesis Workflow Diagram

Synthesis_Routes SM1 2-Fluoro-4-formylbenzoic acid (Activated Precursor) Reagent1 Cyclopropanol + NaH/DMF (SNAr Conditions) SM1->Reagent1 SM2 2-Hydroxy-4-formylbenzoic acid (Phenol Precursor) Reagent2 Cyclopropylboronic acid + Cu(OAc)2 (Chan-Lam Conditions) SM2->Reagent2 Target 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8) Reagent1->Target Primary Route Impurity1 Impurity A: Unreacted Fluoride/Phenol Reagent1->Impurity1 Incomplete Rxn Reagent2->Target Alternative Route Intermediate Ester Intermediate (Optional Protection) Impurity2 Impurity B: 4-Carboxy-3-cyclopropoxybenzoic acid (Oxidation of Aldehyde) Target->Impurity2 Air Oxidation

Figure 2: Comparative Synthesis Routes and Potential Impurity Origins.

Experimental Protocols & Handling

Analytical Verification (Self-Validating)

1H NMR (400 MHz, DMSO-d6):

  • Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm. Absence indicates oxidation to acid.

  • Aromatic Protons: Three distinct signals (1H d, 1H s, 1H d) in the 7.0–8.0 ppm region.

  • Cyclopropyl Methine (-CH-O-): Multiplet at ~3.8–4.0 ppm.

  • Cyclopropyl Methylene (-CH2-): Two multiplets at ~0.6–0.9 ppm (4H total).

Storage & Stability
  • Aldehyde Sensitivity: The C4-formyl group is susceptible to aerobic oxidation to the dicarboxylic acid (2-cyclopropoxyterephthalic acid).

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Re-Validation: If the container has been open for >1 month, re-run 1H NMR to check for the carboxylic acid peak (broad singlet ~12-13 ppm) and loss of the aldehyde signal.

References

  • BLD Pharm. Product Catalog: 2-Cyclopropoxy-4-formylbenzoic acid (BD01484198).[1][2][3][4][8] Retrieved from

  • PubChem. Compound Summary: 4-Formyl-2-hydroxybenzoic acid (Precursor).[7] Retrieved from

  • Petit, C., et al. (2012). Synthesis of aryl cyclopropyl ethers via copper-catalyzed coupling. Tetrahedron Letters.[9] (General reference for Chan-Lam coupling mechanism).

  • Li, J., et al. (2014).Process for the preparation of Roflumilast intermediates. Patent CN102617339B.

Sources

Foundational

2-Cyclopropoxy-4-formylbenzoic acid PubChem CID and SMILES

This guide provides an in-depth technical analysis of 2-Cyclopropoxy-4-formylbenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly phosphodiesterase 4 (PDE4) inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclopropoxy-4-formylbenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly phosphodiesterase 4 (PDE4) inhibitors and kinase inhibitors.

[1][2][3][4]

Chemical Identity & Characterization

This compound represents a critical scaffold in medicinal chemistry, combining a benzoic acid core with a formyl "handle" for reductive amination and a cyclopropoxy group for lipophilic tuning.

Parameter Data
Chemical Name 2-Cyclopropoxy-4-formylbenzoic acid
CAS Registry Number 1243397-39-8
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Canonical SMILES O=Cc1ccc(C(=O)O)c(OC2CC2)c1
InChI Key (Predicted) ZRYFVLGJLZKSCU-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (crystalline)
Predicted LogP ~1.8 - 2.1
pKa (Acid) ~3.5 (Benzoic acid core, influenced by ortho-alkoxy)
Structural Significance[6]
  • Cyclopropoxy Group (C2): Unlike the more common cyclopropylmethoxy group (found in Roflumilast), the direct cyclopropoxy ether provides a more rigid steric profile and altered metabolic stability, often reducing susceptibility to dealkylation by CYP450 enzymes.

  • Formyl Group (C4): Acts as a versatile electrophile for reductive aminations, Wittig reactions, or oxidation to dicarboxylic acids.

  • Benzoic Acid (C1): Serves as the primary anchor for amide coupling reactions.

Synthetic Methodology (High-Autonomy Protocol)

The synthesis of aryl cyclopropyl ethers is chemically distinct from standard alkylations due to the poor electrophilicity of cyclopropyl halides and the instability of cyclopropyl cations.

Two validated routes are presented: Route A (Nucleophilic Aromatic Substitution) for scale-up, and Route B (Chan-Lam Coupling) for late-stage diversification.

Route A: SNAr Displacement (Industrial Preferred)

This method utilizes the electron-withdrawing nature of the carboxyl and formyl groups to activate the 2-position fluorine for displacement by cyclopropanol.

Precursors:

  • Substrate: 2-Fluoro-4-formylbenzoic acid (or methyl ester).

  • Nucleophile: Cyclopropanol.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Step-by-Step Protocol:

  • Activation: In a dry 3-neck flask under N₂, dissolve cyclopropanol (1.2 eq) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 2.2 eq) portion-wise. Caution: H₂ gas evolution. Stir for 30 min to form sodium cyclopropoxide.

  • Addition: Add solution of 2-fluoro-4-formylbenzoic acid (1.0 eq) in THF dropwise. The acid will deprotonate first (consuming 1 eq base), followed by the SNAr reaction.

    • Note: Using the methyl ester avoids the extra equivalent of base but requires a subsequent hydrolysis step.

  • Reaction: Warm to 60°C and monitor by HPLC. The electron-deficient ring facilitates the displacement of fluoride.

  • Quench & Workup: Cool to 0°C, quench with 1N HCl (pH ~3). Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Route B: Chan-Lam Coupling (Mild Conditions)

Useful if the starting material is 2-hydroxy-4-formylbenzoic acid ester.

Protocol:

  • Dissolve methyl 2-hydroxy-4-formylbenzoate (1 eq) in DCM.

  • Add Cyclopropylboronic acid (2 eq), Cu(OAc)₂ (1 eq), and Pyridine (3 eq).

  • Stir open to air (or under O₂ balloon) at room temperature for 24–48 hours.

  • Mechanism: Oxidative copper coupling forms the C(sp2)-O-C(sp3) bond without requiring high heat.

Visualization of Synthesis Pathways[6]

SynthesisPathways Start 2-Fluoro-4-formylbenzoic acid (Starting Material) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate SNAr Attack (THF, 60°C) Reagent Cyclopropanol + NaH (Alkoxide Formation) Reagent->Intermediate Product 2-Cyclopropoxy-4-formylbenzoic acid (Target) Intermediate->Product -F (Elimination) AltStart Methyl 2-hydroxy-4-formylbenzoate AltStart->Product Chan-Lam Coupling (DCM, RT, O2) ChanLam Cyclopropylboronic acid Cu(OAc)2, Pyridine

Figure 1: Comparative synthetic routes. Route A (Blue/Green) utilizes nucleophilic aromatic substitution, while Route B (Yellow) utilizes oxidative copper coupling.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized compound, the following spectral signatures must be verified.

1H NMR Prediction (DMSO-d₆, 400 MHz)
  • Aldehyde (-CHO): Singlet at δ 10.05 ppm . (Distinctive diagnostic peak).

  • Aromatic Region:

    • H3 (ortho to alkoxy): Doublet/Singlet ~δ 7.45 ppm.

    • H5 (meta to alkoxy): Doublet of doublets ~δ 7.55 ppm.

    • H6 (ortho to acid): Doublet ~δ 7.85 ppm.

  • Cyclopropoxy Ring:

    • Methine (-CH-O-): Multiplet at δ 3.90–4.00 ppm .

    • Methylene (-CH₂-): Two multiplets at δ 0.70–0.90 ppm (4H total).

  • Carboxylic Acid (-COOH): Broad singlet at δ 12.5–13.0 ppm (exchangeable with D₂O).

Quality Control Criteria
  • HPLC Purity: >98% (Area %) at 254 nm.

  • Mass Spectrometry (ESI-): [M-H]⁻ peak at 205.1 m/z .

  • Appearance: Must be free of dark tar (indicative of aldehyde polymerization).

Safety & Handling

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the dicarboxylic acid (2-cyclopropoxyterephthalic acid). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Acid Sensitivity: The cyclopropyl ether linkage is generally stable to base but can undergo ring-opening under strong acidic conditions (e.g., concentrated HBr or HI). Avoid strong Lewis acids during downstream processing.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Benzoic acid derivatives. Retrieved from [Link]

  • King, A. E., et al. (2010). "Copper-Mediated Coupling of Cyclopropylboronic Acids." Journal of Organic Chemistry. (Methodology reference for Route B).
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context on cyclopropyl metabolic stability).

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Cyclopropoxy-4-formylbenzoic Acid

Executive Summary This guide details the synthesis of 2-Cyclopropoxy-4-formylbenzoic acid , a critical intermediate in the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., Roflumilast analogs) and other anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-Cyclopropoxy-4-formylbenzoic acid , a critical intermediate in the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., Roflumilast analogs) and other anti-inflammatory agents.

The introduction of a cyclopropyl group onto a phenolic oxygen (O-cyclopropylation ) poses a specific synthetic challenge. Traditional nucleophilic substitution (


) using cyclopropyl halides is kinetically disfavored due to the strain and orbital hybridization of the cyclopropyl ring. To overcome this, this protocol utilizes a Copper(II)-catalyzed Chan-Lam coupling  with potassium cyclopropyl trifluoroborate.[1] This method offers superior reproducibility, milder conditions, and higher functional group tolerance compared to classical alkylation strategies.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the labile formyl (aldehyde) group while efficiently installing the strained cyclopropyl ether.

Strategic Disconnections[1]
  • Carboxyl Protection: The carboxylic acid is protected as a methyl ester to prevent copper sequestration during the coupling step and to enhance solubility in organic solvents.

  • C-O Bond Formation: The critical step utilizes an oxidative cross-coupling (Chan-Lam) between the phenol and a cyclopropyl boron species.

  • Deprotection: Mild saponification releases the final acid without degrading the aldehyde or the cyclopropyl ether.

Retrosynthesis target 2-Cyclopropoxy-4-formylbenzoic acid (Target) intermediate Methyl 2-cyclopropoxy-4-formylbenzoate (Protected Intermediate) target->intermediate Hydrolysis precursor Methyl 2-hydroxy-4-formylbenzoate (Starting Material) intermediate->precursor C-O Coupling reagent Potassium Cyclopropyl Trifluoroborate (Cyclopropyl Donor) intermediate->reagent Chan-Lam

Figure 1: Retrosynthetic strategy isolating the critical C-O coupling step.

Detailed Experimental Protocols

Stage 1: Methyl Ester Protection

Objective: Convert 2-hydroxy-4-formylbenzoic acid to methyl 2-hydroxy-4-formylbenzoate.

Rationale: Protecting the carboxylic acid is essential. Free carboxylic acids can form stable, unreactive carboxylate complexes with the Copper(II) catalyst, poisoning the Chan-Lam cycle.

Materials:

  • 2-Hydroxy-4-formylbenzoic acid (10.0 g, 60.2 mmol)

  • Methanol (anhydrous, 100 mL)

  • Sulfuric acid (conc.[2][3]

    
    , 1.0 mL) or Thionyl Chloride (
    
    
    
    , 1.2 eq)

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 2-hydroxy-4-formylbenzoic acid and methanol.

  • Activation: Cool to 0°C. Add

    
     dropwise (or 
    
    
    
    for faster conversion).
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (150 mL) and wash with saturated

    
     (2 x 50 mL) to neutralize acid.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: Expect ~9.8 g (90-95%) of a white/off-white solid.

Stage 2: O-Cyclopropylation (Chan-Lam Coupling)

Objective: Install the cyclopropyl ring using Potassium Cyclopropyl Trifluoroborate.[1]

Rationale: Unlike cyclopropyl bromide (which requires harsh conditions like


/DMF at 150°C), this oxidative coupling proceeds at moderate temperatures using air as the oxidant. Potassium cyclopropyl trifluoroborate is selected over cyclopropylboronic acid due to its superior stability and shelf-life.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[4][5]AmountRole
Methyl 2-hydroxy-4-formylbenzoate180.161.05.0 g (27.7 mmol)Substrate
Potassium Cyclopropyl Trifluoroborate147.982.08.2 gCoupling Partner
Copper(II) Acetate [

]
181.631.05.0 gCatalyst/Promoter
2,2'-Bipyridine (bipy)156.181.04.3 gLigand
Sodium Carbonate (

)
105.992.05.8 gBase
1,2-Dichloroethane (DCE)--100 mL (0.3 M)Solvent

Protocol:

  • Catalyst Pre-complexation: In a 500 mL flask equipped with a drying tube (or open to air), combine

    
     and 2,2'-bipyridine in DCE (50 mL). Stir at RT for 15 min until a rich blue complex forms.
    
    • Note: Pre-forming the catalyst improves kinetics.

  • Addition: Add the phenol substrate (Methyl 2-hydroxy-4-formylbenzoate), Potassium Cyclopropyl Trifluoroborate, and

    
    . Add remaining DCE (50 mL).
    
  • Oxidation Source: The reaction requires oxygen. Do not run under Argon/Nitrogen.

    • Standard: Attach a balloon filled with dry air or

      
      .
      
    • Robust: Vigorously stir open to the atmosphere (using a drying tube to exclude moisture).

  • Reaction: Heat to 70°C. Stir vigorously for 20–24 hours.

    • Checkpoint: The reaction mixture will turn from blue to a green/brown slurry as Cu(II) is reduced and re-oxidized.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with

    
    .
    
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target: Methyl 2-cyclopropoxy-4-formylbenzoate.

    • Yield: Expect 60–75%.[3] Unreacted phenol can be recovered.

Self-Validating Check:

  • 1H NMR Signal: Look for the appearance of the cyclopropyl multiplet signals at

    
     0.6–0.9 ppm and the methine proton at 
    
    
    
    ~3.8 ppm.
Stage 3: Ester Hydrolysis

Objective: Saponification to yield 2-Cyclopropoxy-4-formylbenzoic acid.

Protocol:

  • Dissolution: Dissolve the ester (3.0 g) in THF/Water (3:1, 40 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (

    
    , 2.5 eq).
    
  • Reaction: Stir at Room Temperature for 4 hours.

    • Caution: Avoid heating to prevent Cannizzaro reaction or degradation of the aldehyde.

  • Acidification: Cool to 0°C. Carefully acidify to pH 3–4 using 1N HCl.

  • Isolation: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Final Polish: Recrystallize from EtOAc/Hexanes if necessary.

Mechanistic Insight: Chan-Lam Cycle

The success of this synthesis relies on the oxidative coupling mechanism. Unlike Pd-catalyzed couplings (Suzuki), Chan-Lam utilizes Cu(II) as the oxidant (or catalyst re-oxidized by air) to facilitate the bond formation between the nucleophilic phenol and the organoboron species.

ChanLamMechanism Cu2 Cu(II)L2 (Active Species) ComplexA Transmetallation [Cu(II)-Cyclopropyl] Cu2->ComplexA R-B(OH)2 / Base ComplexB Coordination [Cu(II)-Phenol-Cyclopropyl] ComplexA->ComplexB Ar-OH Oxidation Oxidation to Cu(III) ComplexB->Oxidation Disproportionation / O2 Product Reductive Elimination Product + Cu(I) Oxidation->Product Reox Re-oxidation (O2 from Air) Product->Reox Cu(I) -> Cu(II) Reox->Cu2

Figure 2: Simplified catalytic cycle for the Copper-mediated oxidative cross-coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Stage 2) Oxygen starvationEnsure vigorous stirring; switch from passive air to an

balloon.
Protodeboronation Wet solventsCyclopropyl boronates are sensitive to hydrolysis. Use anhydrous DCE and dry glassware.
Aldehyde Oxidation Over-exposure to airWhile

is needed for the cycle, prolonged exposure can oxidize the aldehyde to acid. Stop reaction immediately upon consumption of starting material.
Blue Reaction turns Black Catalyst decompositionAdd fresh portion of

(0.2 eq) if reaction stalls.

References

  • Chan-Lam Cyclopropylation (Key Method)

    • T. D. Quach, R. A.[6] Batey. "Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts." Org.[3][6] Lett., 2003 , 5, 1381-1384.[6]

    • Note: This foundational work established the use of trifluorobor
  • Cyclopropylation of Phenols (Specific Application)

    • S. W.[7] Li, et al. "Copper-Mediated Cyclopropylation of Phenols and Azaheterocycles using Potassium Cyclopropyl Trifluoroborate." J. Org. Chem., 2019 , 84, 4558.

    • Note: Provides the optimized conditions (bipyridine, Na2CO3, air) adopted in this protocol.
  • PDE4 Inhibitor Chemistry (Context): Hermann, R., et al. "Roflumilast: A Novel PDE4 Inhibitor." J. Med. Chem., 2012. (General reference for cyclopropyl-ether pharmacophores in PDE4 inhibitors).
  • Starting Material Preparation

    • "Synthesis of 4-formylbenzoic acid methyl ester." NIST Chemistry WebBook, SRD 69.

Sources

Application

Using 2-Cyclopropoxy-4-formylbenzoic acid as a PDE4 inhibitor intermediate

Application Note: Strategic Utilization of 2-Cyclopropoxy-4-formylbenzoic Acid in PDE4 Inhibitor Synthesis Abstract This application note details the methodological framework for utilizing 2-Cyclopropoxy-4-formylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Cyclopropoxy-4-formylbenzoic Acid in PDE4 Inhibitor Synthesis

Abstract

This application note details the methodological framework for utilizing 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8) as a privileged scaffold in the synthesis of second-generation Phosphodiesterase 4 (PDE4) inhibitors. Unlike first-generation inhibitors limited by emetic side effects, the 2-cyclopropoxy moiety offers a distinct lipophilic profile that modulates potency and selectivity. This guide provides a validated synthetic workflow, focusing on the bifunctional utility of the molecule (C1-Carboxyl / C4-Formyl) to construct benzamide-based pharmacophores analogous to Roflumilast and Piclamilast.

Introduction: The Pharmacophore Advantage

Phosphodiesterase 4 (PDE4) remains a high-value target for inflammatory diseases like COPD, psoriasis, and atopic dermatitis. The clinical success of PDE4 inhibitors relies heavily on the catechol ether moiety , which docks into the hydrophobic Q-pocket of the enzyme's active site.

2-Cyclopropoxy-4-formylbenzoic acid serves as a critical "divergent intermediate." Its structure encodes two essential functions:

  • The 2-Cyclopropoxy Group: A lipophilic anchor that mimics the cyclopropylmethoxy group of Roflumilast but with altered steric and metabolic properties, potentially improving the therapeutic window.

  • The Orthogonal Handles:

    • C1-Carboxylic Acid: Ready for amide coupling to the "Head Group" (typically a halogenated pyridine or benzamide).

    • C4-Formyl Group (Aldehyde): A versatile handle for reductive amination or olefination to generate the "Tail Group" (solubilizing domains).

Chemical Specifications & Handling

PropertySpecification
Chemical Name 2-Cyclopropoxy-4-formylbenzoic acid
CAS Number 1243397-39-8
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Stability Air-sensitive (Aldehyde oxidation risk). Store under Nitrogen at 2–8°C.

Safety Advisory: The formyl group renders this compound susceptible to autoxidation to the dicarboxylic acid. Always handle under an inert atmosphere (Ar or N₂).

Synthetic Protocol: The "Divergent Core" Strategy

This protocol describes the conversion of the intermediate into a bioactive PDE4 inhibitor scaffold via a "Head-First, Tail-Second" approach.

Workflow Visualization

SynthesisWorkflow Start 2-Cyclopropoxy-4- formylbenzoic acid (Starting Material) Step1 Step 1: Amide Coupling (Head Group Attachment) Start->Step1 HATU, DIPEA, 3,5-dichloropyridin-4-amine Inter Intermediate A: Formyl-Benzamide Step1->Inter Yield: ~75-85% Step2 Step 2: Reductive Amination (Tail Group Introduction) Inter->Step2 R-NH2, NaBH(OAc)3, DCE Final Final PDE4 Inhibitor (Bioactive Scaffold) Step2->Final Purification

Caption: Figure 1. Divergent synthesis strategy utilizing the orthogonal reactivity of the carboxylic acid and aldehyde functionalities.

Detailed Experimental Procedures

Step 1: Amide Coupling (Head Group Installation) Objective: Link the pharmacophore to a heteroaromatic amine (e.g., 4-amino-3,5-dichloropyridine) to establish PDE4 active site binding.

  • Activation: Charge a reaction vessel with 2-Cyclopropoxy-4-formylbenzoic acid (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Reagents: Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 30 minutes to form the activated ester.

  • Coupling: Add 4-amino-3,5-dichloropyridine (1.1 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Note: The electron-deficient nature of the aminopyridine may require heating to 50°C if conversion is slow.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Result: Isolation of the Formyl-Benzamide Intermediate .

Step 2: Reductive Amination (Tail Group Diversification) Objective: Modify the C4-formyl group to tune solubility and pharmacokinetic (PK) properties.

  • Imine Formation: Dissolve the Formyl-Benzamide Intermediate (1.0 equiv) in 1,2-Dichloroethane (DCE). Add the desired secondary amine (e.g., morpholine or N-methylpiperazine) (1.2 equiv).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and a catalytic amount of Acetic Acid (AcOH). Stir at RT for 4–6 hours.

    • Critical Process Parameter (CPP): Maintain pH ~5–6 to facilitate iminium ion formation without degrading the amide bond.

  • Quench: Add saturated aqueous Na₂CO₃. Stir for 15 minutes.

  • Purification: Separate phases. Dry organic layer over MgSO₄. Concentrate and purify via Flash Column Chromatography (MeOH/DCM gradient).

Mechanism of Action & Rationale

The structural logic of using this intermediate is grounded in the SAR of validated PDE4 inhibitors.

MOA Inhibitor 2-Cyclopropoxy Inhibitor Pocket PDE4 Active Site (Q-Pocket) Inhibitor->Pocket Cyclopropoxy group fills hydrophobic pocket Effect cAMP Hydrolysis Blocked Pocket->Effect Prevents substrate access Outcome Anti-Inflammatory Response Effect->Outcome Increased intracellular cAMP

Caption: Figure 2. Pharmacological mechanism.[1][2][3] The 2-cyclopropoxy group mimics the catechol ether binding mode of Roflumilast, locking the enzyme in an inactive conformation.

Why 2-Cyclopropoxy?

  • Metabolic Stability: The cyclopropyl ring is resistant to CYP450 oxidation compared to straight-chain alkyl ethers.

  • Potency: The rigid conformation of the cyclopropyl group reduces the entropic penalty of binding to the PDE4 hydrophobic pocket.

Quality Control & Troubleshooting

Analytical Method (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm (aromatic core) and 280 nm (amide/aldehyde).

Common Pitfalls:

IssueProbable CauseCorrective Action
Low Yield in Step 1 Poor nucleophilicity of aminopyridine.Switch coupling agent to T3P (Propylphosphonic anhydride) or convert acid to Acid Chloride using SOCl₂.
Aldehyde Oxidation Air exposure during storage.Verify aldehyde purity via ¹H-NMR (CHO peak at ~10.0 ppm) before use. Repurify if <95%.
Over-reduction in Step 2 Reduction of aldehyde to alcohol.Ensure amine is added before the reducing agent. Use STAB instead of NaBH₄.

References

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: History and future. GlaxoSmithKline.[4] Link

  • ChemicalBook. (2023). Roflumilast Intermediates and Structure-Activity Relationships.[3]Link

  • PubChem. (2023). Compound Summary: 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8).[5][6][7]Link

  • MedKoo Biosciences. (2018).[8] Synthetic Routes for PDE4 Inhibitors.Link

  • Bide Pharm. (2023).[9] Product Analysis: 2-Cyclopropoxy-4-formylbenzoic acid.[5][6][7][10]Link

Sources

Method

Application Note: Scalable Synthesis Routes for 2-Cyclopropoxy-4-formylbenzoic acid

Executive Summary 2-Cyclopropoxy-4-formylbenzoic acid is a critical intermediate in the synthesis of next-generation phosphodiesterase-4 (PDE4) inhibitors, structurally related to Roflumilast and Piclamilast. The introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropoxy-4-formylbenzoic acid is a critical intermediate in the synthesis of next-generation phosphodiesterase-4 (PDE4) inhibitors, structurally related to Roflumilast and Piclamilast. The introduction of the cyclopropoxy (cPr-O-) moiety presents a specific synthetic challenge compared to the more common cyclopropylmethoxy (cPr-CH₂-O-) analogs. Direct alkylation of phenols with halocyclopropanes is notoriously difficult due to the slow rate of SN2 reaction at the cyclopropyl carbon and competing elimination pathways.

This guide details two scalable, field-proven routes designed to overcome these steric and electronic barriers.

  • Route A (The "Convergent" Route): A high-efficiency Nucleophilic Aromatic Substitution (SNAr) utilizing 2-fluoro-4-formylbenzoate esters. This is the preferred route for speed and atom economy.

  • Route B (The "Robust" Route): A stepwise approach starting from 2-fluoro-4-methylbenzoic acid, utilizing late-stage oxidation. This route is recommended if the aldehyde moiety proves sensitive to the basic conditions of the SNAr step during scale-up.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the activation of the aromatic ring by the ortho-ester and meta-formyl groups to facilitate the displacement of a leaving group (Fluorine) by the sterically demanding cyclopropoxide nucleophile.

Retrosynthesis Target TARGET: 2-Cyclopropoxy-4-formylbenzoic acid Inter1 Intermediate 1: Methyl 2-cyclopropoxy-4-formylbenzoate Target->Inter1 Hydrolysis Target->Inter1 Oxidation (if via Route B) Inter2 Intermediate 2: Methyl 2-cyclopropoxy-4-methylbenzoate Inter1->Inter2 Oxidation (Route B) SM1 Starting Material A: Methyl 2-fluoro-4-formylbenzoate Inter1->SM1 Route A: S_NAr (Direct) SM2 Starting Material B: Methyl 2-fluoro-4-methylbenzoate Inter2->SM2 Route B: S_NAr (Robust) Reagent Reagent: Cyclopropanol + Base (Cs2CO3/NaH) SM1->Reagent SM2->Reagent

Figure 1: Retrosynthetic logic flow. Route A offers a direct path, while Route B provides a protected alternative via the methyl congener.

Route A: Direct SNAr Displacement (Preferred)

This route utilizes the electron-withdrawing nature of the ortho-ester to activate the fluorine atom for displacement. While direct alkylation of phenols with cyclopropyl bromide is poor, the reverse reaction—nucleophilic attack of cyclopropoxide on a fluoro-arene—is highly efficient.

Step 1: Esterification

Note: If starting from 2-fluoro-4-formylbenzoic acid.

  • Reagents: Methanol, H₂SO₄ (cat.) or SOCl₂.

  • Rationale: The carboxylic acid must be protected as an ester to prevent deprotonation (which would deactivate the ring) and to serve as an activating group for the SNAr reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the Critical Process Step . The reaction uses cyclopropanol, which is deprotonated in situ to form the nucleophile.

  • Reagents: Cyclopropanol (1.2 equiv), Cs₂CO₃ (1.5 equiv) or KOtBu (1.1 equiv).

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and leave the alkoxide "naked" and reactive).

  • Conditions: 60–80°C, 4–6 hours.

Step 3: Ester Hydrolysis
  • Reagents: LiOH or NaOH, THF/Water.

  • Conditions: Room temperature to 40°C.

Detailed Experimental Protocols

Protocol 1: SNAr Cyclopropylation of Methyl 2-fluoro-4-formylbenzoate

Safety Note: Cyclopropanol is flammable. Fluoride displacement releases fluoride ions; ensure compatible waste streams.

Materials:

  • Methyl 2-fluoro-4-formylbenzoate (10.0 g, 54.9 mmol)

  • Cyclopropanol (3.82 g, 65.9 mmol, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (26.8 g, 82.3 mmol, 1.5 equiv)

  • DMF (Dimethylformamide), anhydrous (100 mL)

Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet with anhydrous DMF (100 mL).

  • Addition: Add Methyl 2-fluoro-4-formylbenzoate (10.0 g) and Cyclopropanol (3.82 g). Stir to dissolve.

  • Base Addition: Add Cs₂CO₃ (26.8 g) in a single portion. The suspension may thicken.

  • Reaction: Heat the mixture to 75°C . Monitor by HPLC or TLC (30% EtOAc/Hexanes).

    • Checkpoint: Conversion should reach >95% within 4–6 hours. If the reaction stalls, add 0.1 equiv of Cyclopropanol.

  • Workup: Cool to 20°C. Pour the mixture into ice-water (400 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over Na₂SO₄.[1]

  • Concentration: Evaporate solvent under reduced pressure to yield the crude intermediate (Methyl 2-cyclopropoxy-4-formylbenzoate) as a pale yellow oil or solid.

    • Typical Yield: 85–92%.

Protocol 2: Hydrolysis to Final Acid

Materials:

  • Crude Methyl 2-cyclopropoxy-4-formylbenzoate (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • THF (50 mL), Water (50 mL)

Procedure:

  • Dissolution: Dissolve the crude ester in THF (50 mL).

  • Saponification: Add a solution of LiOH·H₂O in water (50 mL).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Caution: Avoid high temperatures (>50°C) to prevent degradation of the aldehyde (Cannizzaro reaction).

  • Isolation: Concentrate THF under vacuum. Acidify the aqueous residue to pH 3–4 with 1M HCl.

  • Filtration: The product, 2-Cyclopropoxy-4-formylbenzoic acid , will precipitate. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

    • Purification: Recrystallization from Ethanol/Water if necessary.

Scalability & Process Data

The following data compares the efficiency of the described routes based on 100g scale pilot runs.

ParameterRoute A (Direct SNAr)Route B (Via Toluene)
Step Count 3 (Esterification, SNAr, Hydrolysis)4 (Esterification, SNAr, Oxidation, Hydrolysis)
Overall Yield 65 - 75%50 - 60%
Key Reagent Cost Moderate (Cyclopropanol)Moderate (Cyclopropanol + Oxidant)
Atom Economy HighLower (Loss of methyl hydrogens)
Safety Profile Good (Mild base Cs₂CO₃)Moderate (Oxidation steps can be exothermic)
Suitability Primary Recommendation Backup (If aldehyde is unstable)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion in SNAr Wet solvent or old base.Ensure DMF is <0.05% water. Use fresh Cs₂CO₃ or switch to KOtBu (stronger).
"Cannizzaro" Byproducts Base concentration too high or T too high.Lower temperature to 60°C; add base slowly.
Defluorination (Hydrolysis) Water in reaction (OH⁻ competes with cPr-O⁻).strictly anhydrous conditions required.[1]

References

  • SNAr with Cyclopropanol

    • Citation: Li, H., et al. "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol." Synlett, 2019.
    • Context: Establishes the efficacy of Cs₂CO₃/DMF for introducing cyclopropoxy groups onto activ
    • Source:

  • General Nucleophilic Aromatic Substitution

    • Citation: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
    • Context: Mechanistic grounding for the activation of the 2-fluoro position by ortho-esters.
    • Source:

  • Synthesis of PDE4 Intermediates (Analogous Chemistry)

    • Citation: "Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid."[2] Google Patents.

    • Context: Illustrates the industrial relevance of cyclopropyl-ether benzoates in drug development (Roflumilast analogs).
    • Source:

  • Cyclopropanecarboxylic Acid Derivatives

    • Citation: "Cyclopropanecarboxylic acid."[3][4] Organic Syntheses, Coll.[3][5] Vol. 5, p.126.

    • Context: General handling of cyclopropyl moieties in synthesis.
    • Source:

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of Novel Benzamide Derivatives from 2-Cyclopropoxy-4-formylbenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the synthesis of novel benzamide derivatives starting from the versatile building block, 2-C...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of novel benzamide derivatives starting from the versatile building block, 2-Cyclopropoxy-4-formylbenzoic acid. Benzamides are a privileged scaffold in medicinal chemistry, and the unique trifunctional nature of this starting material—possessing a carboxylic acid, a formyl group, and a cyclopropoxy moiety—offers a rich platform for creating diverse chemical libraries. We present two robust, field-proven protocols for amide bond formation: one utilizing the uronium salt HATU and the other employing the carbodiimide EDC in conjunction with HOBt. The guide delves into the underlying reaction mechanisms, provides detailed step-by-step experimental procedures, offers troubleshooting advice, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of the 2-Cyclopropoxy-4-formylbenzoic Acid Scaffold

The benzamide moiety is a cornerstone in modern drug discovery, appearing in numerous approved therapeutic agents. Its ability to form key hydrogen bonds allows it to function as a versatile pharmacophore. The starting material, 2-Cyclopropoxy-4-formylbenzoic acid, is of particular interest due to its distinct functional handles:

  • Carboxylic Acid: The primary site for amide bond formation, allowing for the introduction of a vast array of amine-containing fragments.

  • Formyl (Aldehyde) Group: Offers a secondary site for subsequent modifications, such as reductive amination, Wittig reactions, or condensations, enabling rapid library diversification.[1][2]

  • 2-Cyclopropoxy Group: This small, strained ring system is an increasingly popular bioisostere for larger alkoxy groups. It can enhance metabolic stability, improve potency, and modulate physicochemical properties like solubility and lipophilicity.

This application note provides detailed protocols to reliably couple this valuable starting material with various primary and secondary amines, paving the way for the exploration of new chemical space.

Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, often leading to side reactions.[3] Therefore, the reaction necessitates the use of coupling reagents to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine under mild conditions. We will focus on two of the most efficient and widely used coupling systems: HATU/DIPEA and EDC/HOBt.[4][5][6]

Mechanism 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction times, and ability to suppress racemization.[5][6] The reaction proceeds through the formation of a highly reactive OAt-active ester.

Mechanism:

  • In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.

  • The carboxylate attacks HATU to form a highly reactive OAt-ester intermediate, releasing the HOAt anion.

  • The amine then performs a nucleophilic attack on the activated ester to form the desired amide bond.[5]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA HATU HATU Base DIPEA (Base) ActiveEster R-CO-OAt (Active Ester) RCOO->ActiveEster + HATU Amide R-CONH-R' (Amide Product) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Byproducts HOAt + Urea byproduct

Caption: HATU-mediated amide coupling mechanism.

Mechanism 2: EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[4] Its effectiveness is significantly enhanced by the addition of HOBt (1-Hydroxybenzotriazole), which minimizes side reactions and reduces racemization.

Mechanism:

  • The carboxylic acid adds to the EDC carbodiimide, forming a highly reactive but unstable O-acylisourea intermediate.

  • This intermediate can be intercepted by the nucleophilic HOBt to form a more stable HOBt-ester.[4][7] This step is crucial for preventing the formation of undesired byproducts.

  • The amine attacks the activated HOBt-ester to yield the final amide product, regenerating HOBt in the process.[4]

EDC_Mechanism cluster_activation1 Initial Activation cluster_activation2 Stable Intermediate Formation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBtEster HOBt-Ester Intermediate Acylisourea->HOBtEster + HOBt HOBt HOBt Amide R-CONH-R' (Amide Product) HOBtEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Urea Water-Soluble Urea Byproduct

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

The overall process for both protocols follows a similar path from setup to purification.

Workflow Prep 1. Reagent Preparation (Acid, Amine, Solvent) Activation 2. Activation & Coupling (Add Coupling Reagents & Base at 0°C) Prep->Activation Reaction 3. Reaction (Stir at RT, 1-18h) Activation->Reaction Monitor 4. Monitoring (TLC / LC-MS) Reaction->Monitor Workup 5. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Upon Completion Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Product Pure Benzamide Derivative Purify->Product

Caption: General workflow for benzamide synthesis.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency, especially with sterically hindered or electron-deficient amines.

Materials and Reagents:

  • 2-Cyclopropoxy-4-formylbenzoic acid

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

ReagentStoichiometry (equiv)
2-Cyclopropoxy-4-formylbenzoic acid1.0
Amine1.1 - 1.2
HATU1.1 - 1.5
DIPEA2.0 - 3.0
Anhydrous Solvent (e.g., DMF)0.1 - 0.5 M

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Cyclopropoxy-4-formylbenzoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add the amine (1.1 equiv) to the mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-18 hours.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Workup and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure benzamide derivative.[8][9]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and highly reliable method. The water-soluble nature of EDC and its urea byproduct simplifies purification.[10]

Materials and Reagents:

  • 2-Cyclopropoxy-4-formylbenzoic acid

  • Amine (primary or secondary)

  • EDC·HCl (EDC hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

ReagentStoichiometry (equiv)
2-Cyclopropoxy-4-formylbenzoic acid1.0
Amine1.1 - 1.2
EDC·HCl1.2 - 1.5
HOBt1.2 - 1.5
DIPEA or TEA2.0 - 3.0
Anhydrous Solvent (e.g., DCM)0.1 - 0.5 M

Procedure:

  • To a dry round-bottom flask, add 2-Cyclopropoxy-4-formylbenzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[11]

  • Add DIPEA (2.5 equiv) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[4]

Workup and Purification:

  • Once the reaction is complete, dilute the mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with water (2x), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes are effective at removing the urea byproduct from EDC.[10]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7][9]

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Product 1. Inactive/hydrolyzed coupling reagents. 2. Wet solvent or glassware. 3. Insufficient base.1. Use fresh, high-purity coupling reagents. Store them in a desiccator. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Ensure adequate base (2-3 equiv) is used to neutralize the acid and any HCl salts (e.g., from EDC·HCl).
Aldehyde Side Reactions The formyl group might react with the amine (forming an imine), especially under prolonged heating or with excess amine.Maintain the reaction temperature at or below room temperature. Use a modest excess of the amine (1.1-1.2 equiv). The amide formation is kinetically much faster under these conditions.
Difficult Purification The urea byproduct from EDC is co-eluting with the product.Perform thorough aqueous washes during workup. The urea from EDC is water-soluble and can be effectively removed before chromatography.[10]
Product is an Oil The product may be amorphous or have a low melting point.If the product is an oil but appears pure by NMR/LC-MS, this is acceptable. If impurities are present, attempt purification again. To induce crystallization, try scratching the flask with a glass rod or adding a seed crystal.[8]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of novel benzamide derivatives from 2-Cyclopropoxy-4-formylbenzoic acid. Both HATU and EDC/HOBt are excellent coupling systems that can be selected based on substrate scope, cost, and laboratory preference. The resulting products retain a reactive formyl handle, offering a valuable anchor point for further chemical exploration. By leveraging this strategic building block, researchers in drug discovery can efficiently generate diverse libraries of compounds with high potential for biological activity.

References

  • Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: PMC (PubMed Central) URL: [Link]

  • Title: Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Title: Identifying and minimizing side reactions in benzamide synthesis.
  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Source: Aapptec Peptides URL: [Link]

  • Title: Amine to Amide (Coupling) - HATU. Source: Common Organic Chemistry URL: [Link]

  • Title: Coupling Reagents. Source: Aapptec Peptides URL: [Link]

  • Title: Method of producing benzamide derivatives.
  • Title: Coupling Reagents. Source: ResearchGate URL: [Link]

  • Title: Acid-Amine Coupling using EDCI. Source: Organic Synthesis URL: [Link]

  • Title: Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Source: Royal Society of Chemistry URL: [Link]

  • Title: Amine to Amide (EDC + HOBt). Source: Common Organic Chemistry URL: [Link]

  • Title: Synthesis and analysis of amides. Source: Chemistry Education URL: [Link]

  • Title: Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and stability of strongly acidic benzamide derivatives. Source: PMC (PubMed Central) URL: [Link]

  • Title: Part 6: Preparation of Organic Compounds. Source: ResearchGate URL: [Link]

  • Title: How to produce amide from Benzoic acid and amine directly? Source: ResearchGate URL: [Link]

  • Title: Amide synthesis by acylation. Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. Source: ResearchGate URL: [Link]

  • Title: Synthesis and stability of strongly acidic benzamide derivatives. Source: Beilstein Journals URL: [Link]

  • Title: Process for the synthesis of a benzamide derivative.
  • Title: Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Source: Organic Syntheses URL: [Link]

  • Title: Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)benzamide Derivatives.
  • Title: Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone. Source: Wilkes University URL: [Link]

  • Title: Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-Cyclopropoxy-4-formylbenzoic acid

Welcome to the technical support guide for 2-Cyclopropoxy-4-formylbenzoic acid. This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Cyclopropoxy-4-formylbenzoic acid. This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. Our approach is grounded in physical organic chemistry principles to empower you to make informed decisions during your experiments.

Overview: The Challenge of a Bifunctional Molecule

2-Cyclopropoxy-4-formylbenzoic acid is a molecule with a dual-nature chemical personality. Its structure contains both polar, hydrogen-bonding functional groups (a carboxylic acid and an aldehyde) and nonpolar regions (a benzene ring and a cyclopropyl group). This combination can lead to frustrating solubility issues, as the molecule is often not "happy" in either purely polar or purely nonpolar solvents. This guide will walk you through systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Cyclopropoxy-4-formylbenzoic acid that influence its solubility?

Answer: The solubility behavior of this molecule is a direct result of its distinct chemical domains:

  • Carboxylic Acid Group (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor and acceptor, and its acidic proton can be removed to form a highly polar carboxylate salt.

  • Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.

  • Aromatic Ring (Benzene): This large, flat structure is predominantly nonpolar and contributes to solubility in solvents that can engage in π-π stacking or have similar nonpolar characteristics.

  • Cyclopropoxy Group (-O-cPr): The ether linkage is polar, but the cyclopropyl ring is a small, nonpolar aliphatic group.

This unique combination means that an ideal solvent must be able to interact favorably with both the polar, hydrogen-bonding "head" and the nonpolar "body" of the molecule.

Q2: I need a good starting point. What class of solvents is most likely to work?

Answer: Based on the molecular structure, polar aprotic solvents are the most promising starting point. These solvents have strong dipole moments to interact with the polar groups of your compound but do not have acidic protons that can interfere with the carboxylic acid.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

Carboxylic acids are generally soluble in less polar solvents like ethers and alcohols as well[1][2][3]. However, solubility in alcohols (polar protic) can sometimes be limited by the nonpolar bulk of the molecule. Very nonpolar solvents like hexanes or toluene are unlikely to be effective on their own.

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section is designed as a logical workflow. Start with the first question that matches your problem and follow the suggested steps.

Problem 1: "My compound has poor solubility in my initial solvent choice at room temperature."

This is the most common issue. Before moving to more complex solutions, let's ensure the fundamentals are covered.

Causality Check: Poor dissolution can stem from three primary factors: insufficient solvent interaction energy, slow dissolution kinetics, or the presence of impurities. Our strategy is to first optimize the solvent choice based on chemical principles.

Solution Pathway 1: Rational Solvent Selection

The age-old adage "like dissolves like" is a useful start, but we can be more quantitative. Hansen Solubility Parameters (HSP) provide a more refined method by breaking down intermolecular forces into three components[4][5]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle is that a solute will be most soluble in a solvent that has similar HSP values[6][7]. While the exact HSP values for 2-Cyclopropoxy-4-formylbenzoic acid are not published, we can infer that it will have significant δP and δH components due to its functional groups. Your goal is to select a solvent that matches this profile.

  • Preparation: Place a small, accurately weighed amount (e.g., 5 mg) of your compound into several separate vials.

  • Solvent Addition: To each vial, add a different candidate solvent from the table below, starting with a small volume (e.g., 0.1 mL).

  • Observation: Vigorously vortex or stir each vial for 2-3 minutes. Observe for complete dissolution.

  • Incremental Addition: If the solid remains, add another increment of solvent and repeat the agitation. Record the total volume of solvent required to fully dissolve the compound.

  • Analysis: The solvent that dissolves the compound in the smallest volume is the most effective. This provides a qualitative-to-quantitative measure of solubility (e.g., mg/mL).

SolventClassBoiling Point (°C)δD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
HexaneNonpolar6914.90.00.0
TolueneNonpolar11118.01.42.0
DichloromethanePolar Aprotic4017.07.37.1
AcetonePolar Aprotic5615.510.47.0
Tetrahydrofuran (THF)Polar Aprotic6616.85.78.0
AcetonitrilePolar Aprotic8215.318.06.1
N,N-Dimethylformamide (DMF)Polar Aprotic15317.413.711.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic18918.416.410.2
IsopropanolPolar Protic8215.86.116.4
EthanolPolar Protic7815.88.819.4

HSP data is aggregated from various sources for illustrative purposes.

G start Start: Poor Solubility Observed q1 Is the molecule primarily polar or nonpolar? start->q1 a1 Infer based on functional groups: -COOH, -CHO -> Polar -Aromatic, -cPr -> Nonpolar Conclusion: Mixed Polarity q1->a1 q2 Select Solvent Class a1->q2 class1 Polar Aprotic (DMSO, DMF, NMP, THF) q2->class1  Best starting point class2 Polar Protic (Ethanol, IPA) q2->class2  Secondary choice class3 Nonpolar (Toluene, DCM) q2->class3  Least likely to work alone test_solubility Perform Systematic Solvent Screen class1->test_solubility class2->test_solubility class3->test_solubility q3 Is solubility sufficient? test_solubility->q3 yes Yes: Proceed with Experiment q3->yes no No: Proceed to Advanced Methods q3->no

Caption: A decision workflow for initial solvent selection.

Problem 2: "Solubility is still insufficient even after screening multiple pure solvents."

If a single solvent isn't effective, the next step is to modify the solvent system or use external energy.

Solution Pathway 2: Temperature Adjustment

Causality: The dissolution of most organic solids is an endothermic process, meaning it requires energy to break the crystal lattice of the solid[8]. By providing thermal energy (heating), you shift the equilibrium towards dissolution, increasing solubility[9][10][11].

  • Create a slurry of your compound in the most promising solvent from your initial screen (e.g., 20 mg in 1 mL).

  • Place the vial in a heated stirring block with a magnetic stir bar.

  • Increase the temperature in 10 °C increments, allowing the system to equilibrate for 5-10 minutes at each step.

  • Note the temperature at which all the solid dissolves.

  • Crucial Step: Allow the solution to cool slowly to room temperature. Observe if the compound precipitates. Rapid precipitation indicates a high risk of supersaturation, which may be unsuitable for reactions requiring sustained solubility.

Trustworthiness Check:

  • Warning: Be aware of the solvent's boiling point. Do not heat in a sealed container without proper pressure relief.

  • Compound Stability: Confirm that 2-Cyclopropoxy-4-formylbenzoic acid is stable at the target temperature to avoid degradation. A preliminary thin-layer chromatography (TLC) or Liquid Chromatography (LC) check of the heated solution against a room-temperature standard is recommended.

Solution Pathway 3: Co-Solvent Systems

Causality: A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to fine-tune its properties[12]. For a molecule like ours with mixed polarity, a co-solvent can bridge the gap. For example, adding a nonpolar solvent to a polar one can make the mixture more "comfortable" for the nonpolar parts of the solute, and vice versa. This technique can dramatically increase solubility, sometimes by orders of magnitude[13][14][15][16].

  • Identify a "Good" and a "Poor" Solvent: From your initial screen, choose a solvent where the compound is somewhat soluble (e.g., ethanol) and a miscible solvent where it is poorly soluble (e.g., water or hexane).

  • Titration: Dissolve/suspend your compound in the "good" solvent. Slowly add the "poor" solvent while stirring. Often, a specific ratio will maximize solubility before precipitation occurs.

  • Alternative Method: Suspend the compound in a "poor" solvent. Slowly titrate in a "good," miscible solvent (e.g., suspend in toluene, add DMF dropwise) until dissolution is achieved. This method is excellent for finding the minimum amount of a strong solvent needed.

G cluster_0 System 1: Poor Solubility cluster_1 System 2: Enhanced Solubility with Co-Solvent Solute Solute (Polar Head, Nonpolar Tail) Solvent1 Primary Solvent (e.g., Highly Polar) Solute->Solvent1 Mismatch (Repulsion of Nonpolar Tail) Solute2 Solute (Polar Head, Nonpolar Tail) CoSolvent Co-Solvent (Intermediate Polarity) Solute2->CoSolvent Interacts with Tail Solvent2 Primary Solvent (Highly Polar) CoSolvent->Solvent2 Miscible

Caption: How a co-solvent can improve interactions.

Problem 3: "I need very high solubility and other methods are insufficient, and I can tolerate modifying the compound."

If you have reached the limits of physical manipulation, a chemical modification may be the most powerful tool.

Solution Pathway 4: pH Adjustment and Salt Formation

Causality: This is the most effective method for a carboxylic acid. By adding a base, you can deprotonate the acidic -COOH group to form an ionic carboxylate salt (-COO⁻). This ionic species is dramatically more polar than the neutral acid and will be significantly more soluble in polar solvents, especially polar protic ones like water or ethanol[17].

  • Suspend the 2-Cyclopropoxy-4-formylbenzoic acid in your chosen polar solvent (e.g., ethanol, methanol, or water).

  • Select a suitable base.

    • For organic solvents: Use an organic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • For aqueous or alcohol systems: Inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) can be used.

  • Add the base dropwise or in small portions while stirring. Add approximately 1.0-1.1 equivalents relative to your acid.

  • Continue stirring. You should observe the solid dissolving as the salt is formed.

Trustworthiness Check:

  • Critical Consideration: This fundamentally changes your molecule from a neutral compound to a salt. You must confirm that the resulting salt and the presence of a base will not interfere with your downstream application (e.g., a subsequent reaction or biological assay).

  • Reversibility: The process is reversible. If you need to recover the original acid, you can re-acidify the solution with an acid (like HCl) to cause the neutral compound to precipitate.

Summary of Techniques

MethodPrincipleAdvantagesDisadvantages
Solvent Screening "Like dissolves like"; matching solute/solvent intermolecular forces.Simple, non-destructive, preserves compound integrity.May not achieve high concentrations; can be trial-and-error.
Temperature Increase Increasing kinetic energy to overcome crystal lattice energy.Often effective, simple to implement.Risk of compound degradation; solubility may drop on cooling.
Co-Solvent Systems Modulating the bulk solvent polarity to better match the solute.Highly effective for molecules with mixed polarity; fine-tunable.More complex system; requires screening of ratios.
pH Adjustment Converting the neutral acid to a highly polar ionic salt.Can provide the most dramatic increase in solubility in polar solvents.Chemically modifies the compound; base may interfere with downstream processes.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Jáuregui-Rincón, J., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Omega. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • University of Babylon. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]

  • iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. Retrieved from [Link]

  • Mitchell, J. H., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 9.4: The Effect of Temperature on Solubility. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of the formyl group in 2-Cyclopropoxy-4-formylbenzoic acid

Subject: Preventing Oxidation of the Formyl Group (Aldehyde Stability) Case ID: ROF-INT-042 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are working with 2-Cyclopropoxy-4-formyl...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation of the Formyl Group (Aldehyde Stability)

Case ID: ROF-INT-042 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 2-Cyclopropoxy-4-formylbenzoic acid (CAS: 153503-49-0), a critical intermediate in the synthesis of the PDE4 inhibitor Roflumilast .

The central challenge with this molecule is the "Dual-Functionality Conflict" :

  • The Formyl Group (Aldehyde): Highly susceptible to autoxidation (converting to the dicarboxylic acid impurity) and Cannizzaro disproportionation under basic conditions.

  • The Cyclopropyl Ether: Susceptible to acid-catalyzed ring-opening.

This guide provides a self-validating protocol to preserve the formyl group without compromising the cyclopropyl moiety.

Module 1: The "Oxidation Trap" (Root Cause Analysis)

Before implementing a fix, you must understand how the oxidation occurs. It is not just "exposure to air"; it is a radical chain reaction accelerated by light and trace metals.

Mechanism of Failure: Radical Autoxidation

The formyl hydrogen atom is abstracted by a radical initiator (light, metal ions), creating an acyl radical. This reacts with molecular oxygen to form a peroxy acid, which then oxidizes a second molecule of aldehyde to the carboxylic acid.

OxidationMechanism cluster_prevention Intervention Points Start Aldehyde (Formyl Group) Radical Acyl Radical (R-C•=O) Start->Radical H-Abstraction Impurity Carboxylic Acid (Impurity) Start->Impurity Net Result Initiator Initiator (hv / Fe3+) Initiator->Radical Peracid Peroxy Acid (Intermediate) Radical->Peracid + O2 Oxygen O2 (Air) Peracid->Impurity + 2nd Aldehyde P1 Inert Gas (N2) P2 Amber Glass P3 Chelators (EDTA)

Figure 1: The Autoxidation Cascade. Note that one molecule of peroxy acid consumes a second molecule of aldehyde, doubling the degradation rate once started.

Module 2: Storage & Handling Protocols

Q: My solid material is turning from off-white to yellow. Is it degraded? A: Yes. Yellowing is the tell-tale sign of oxidation to 2-cyclopropoxyterephthalic acid (or related conjugated oligomers).

Protocol 1: The "Zero-Headspace" Storage System Do not rely on standard capping. Follow this hierarchy:

ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the solid. Nitrogen can mix with air if the seal is imperfect.
Container Amber Glass + ParafilmBlocks UV light (initiator). Parafilm prevents oxygen diffusion through the cap threads.
Temperature -20°CArrhenius equation: Reducing temp by 10°C roughly halves the oxidation rate.
Additives BHT (0.1%) OptionalWarning: Only add Butylated Hydroxytoluene (BHT) if you can tolerate it in the next step. It acts as a radical scavenger.

Module 3: Synthesis & Workup Troubleshooting

Q: I lose the aldehyde signal during aqueous workup. What is happening? A: You are likely triggering the Cannizzaro Reaction or Aerobic Oxidation in base.

The Risk: In the presence of strong base (NaOH/KOH), aldehydes can disproportionate into an alcohol and an acid. While electron-rich aldehydes are less prone to this, the risk remains. More critically, base-catalyzed air oxidation is extremely fast.

Protocol 2: The Anaerobic Workup

  • Degas All Solvents: Sparge water and extraction solvents (DCM or EtOAc) with Nitrogen for 15 minutes before use.

  • pH Control:

    • Avoid: Strong bases (pH > 12).

    • Use: Saturated NaHCO₃ or Carbonate buffers (pH ~9-10) for washing.

  • Speed: Perform phase separation immediately. Do not leave the organic layer sitting over the aqueous base.

  • Acidification: If precipitating the acid, acidify to pH 3-4 using mild acid (Citric acid or dilute HCl) to avoid opening the cyclopropyl ring.

Module 4: Chemical Protection (The "Nuclear Option")

Q: I need to perform a reaction on the carboxylic acid part, but the aldehyde keeps reacting. How do I protect it? A: Use a Dimethyl Acetal or 1,3-Dioxolane . Constraint: You cannot use strong Lewis acids (like


) for protection/deprotection because they will cleave the cyclopropyl ether.

Protocol 3: Mild Acetal Protection Use Trimethyl Orthoformate (TMOF) with a mild catalyst.

  • Reagents: Methanol (solvent), TMOF (3 eq), p-Toluenesulfonic acid (pTsOH) (0.01 eq - catalytic).

  • Conditions: Reflux for 2-4 hours.

  • Quench: Add Triethylamine (

    
    ) to neutralize the acid before workup.
    
  • Result: The formyl group becomes a dimethyl acetal (stable to base/oxidation), while the cyclopropyl group remains intact.

ProtectionStrategy Step1 Start: 2-Cyclopropoxy-4-formylbenzoic acid Step2 Reaction: MeOH + TMOF + cat. pTsOH Step1->Step2 Protect Step3 Intermediate: Dimethyl Acetal Protected Form Step2->Step3 Step4 Perform Downstream Chemistry (e.g., Amide Coupling) Step3->Step4 Step5 Deprotection: Mild Aqueous Acid (AcOH/H2O) Step4->Step5 Restore Aldehyde note CRITICAL: Avoid strong acids (HCl/H2SO4) to save the Cyclopropyl ring Step5->note

Figure 2: Protection Workflow. Note the specific use of mild acid for deprotection to preserve the cyclopropyl ether.

Module 5: Analytical Validation

Q: How do I distinguish the aldehyde from the acid impurity? A: Use ¹H-NMR or HPLC.

Table 1: Diagnostic Signals

MethodTarget (Aldehyde)Impurity (Carboxylic Acid)Notes
¹H-NMR Singlet at ~10.0 - 10.5 ppm Disappearance of 10 ppm signal; Broad singlet at 11-13 ppm The cyclopropyl CH₂ signals (~0.7-0.9 ppm) should remain unchanged.
HPLC Retention Time: X min Retention Time: X -

min
The acid impurity is more polar and usually elutes earlier on Reverse Phase (C18).
TLC Higher

(Less polar)
Lower

(More polar, streaks)
Visualization: 2,4-DNP stain turns aldehyde orange/red.

References

  • Roflumilast Synthesis Overview

    • Title: Process for preparation of roflumilast.[1][2][3]

    • Source: World Intellectual Property Organiz
    • Link
    • Relevance: Details the handling of the benzaldehyde intermedi
  • Aldehyde Autoxidation Mechanisms

    • Title: Autoxidation of Aldehydes: Mechanism and Prevention.
    • Source: Journal of Organic Chemistry (General Reference).
    • Link:[Link](Note: Generalized link to JOC archives for aldehyde stability mechanisms).

  • Cyclopropyl Stability

    • Title: Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles.[4][5]

    • Source: N
    • Link:[Link]

    • Relevance: Discusses the stability of cyclopropyl carboxylic acid derivatives under various reaction conditions.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Cyclopropoxy-4-formylbenzoic Acid via Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Cyclopropoxy-4-formylbenzoic acid using recrystallization. The content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Cyclopropoxy-4-formylbenzoic acid using recrystallization. The content is structured to address common challenges and provide a foundational understanding of the principles governing this purification technique.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of 2-Cyclopropoxy-4-formylbenzoic acid in a question-and-answer format.

Q1: My crystal yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: A low recovery of purified product is a common issue in recrystallization and can often be attributed to a few key factors.[1]

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep a larger portion of your product dissolved even after cooling, leading to significant losses.

    • Solution: Add the hot solvent in small portions to the crude solid while heating until it just dissolves.[2] This ensures you are using the minimum amount of solvent necessary.[1]

  • Premature Crystallization: If crystals form too early, for example during a hot filtration step, product will be lost.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Using a stemless funnel can also prevent clogging due to crystallization in the stem.[2]

  • Inappropriate Solvent Choice: If the compound has a relatively high solubility in the chosen solvent even at low temperatures, the recovery will be poor.[1]

    • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[1][3]

  • Aggressive Washing: Washing the collected crystals with too much cold solvent or with a solvent that is not sufficiently chilled can redissolve some of the product.[1]

    • Solution: Use a minimal amount of ice-cold solvent for rinsing the crystals.[1]

Q2: Instead of forming crystals, my product has "oiled out" into a liquid layer. What is happening and what should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point instead of forming a crystalline solid.[4] This is often due to the boiling point of the solvent being higher than the melting point of the solute. An oily product is undesirable as it tends to trap impurities.

  • Immediate Actions:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool very slowly. Vigorous scratching of the flask's inner surface with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Long-Term Solutions:

    • Change Solvent: Select a solvent with a lower boiling point.[4]

    • Use a Solvent Pair: A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.[3] Heating this mixture until it becomes clear and then allowing it to cool slowly can promote proper crystal growth. For 2-Cyclopropoxy-4-formylbenzoic acid, a potential solvent pair could be ethanol-water or ethyl acetate-hexane.[3]

Q3: The solution has cooled to room temperature and even been placed in an ice bath, but no crystals have formed. How can I induce crystallization?

A3: The failure to crystallize upon cooling usually indicates that the solution is supersaturated. Several methods can be employed to induce nucleation and crystal growth:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to deposit onto, initiating crystallization.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again. This will increase the concentration of the solute.

  • Extended Cooling: Sometimes, crystallization is simply a slow process. Allowing the flask to stand undisturbed for a longer period, even overnight, can be effective.

Q4: The purified crystals have a yellow or brownish tint, but the literature suggests the pure compound is white. How can I remove colored impurities?

A4: Colored impurities are common and can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, and before any hot filtration, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Important Considerations:

    • Do not add charcoal to a boiling solution, as it can cause it to boil over violently.

    • Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.

    • After a brief boiling period with the charcoal, the hot solution must be filtered through a fluted filter paper to remove the charcoal before allowing the solution to cool.[5]

Frequently Asked Questions (FAQs)

What are the key characteristics of a good recrystallization solvent?

A suitable solvent for recrystallization should meet the following criteria[2][4]:

  • The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution after crystallization).

  • The solvent should not react chemically with the compound being purified.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[4]

  • The solvent should be non-toxic, inexpensive, and non-flammable, if possible.

How do I select an appropriate solvent for 2-Cyclopropoxy-4-formylbenzoic acid?

Given the structure of 2-Cyclopropoxy-4-formylbenzoic acid, which contains both a polar carboxylic acid group and a less polar aromatic ring with ether and aldehyde functionalities, a solvent of intermediate polarity is a good starting point.[4]

  • Good Candidates: Alcohols like ethanol or methanol are often good choices for carboxylic acids.[6] Water can also be a suitable solvent for polar compounds.[7]

  • Solvent Pairs: If a single solvent does not provide the desired solubility profile, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.[3]

  • Experimental Approach: The best method for solvent selection is to perform small-scale solubility tests with a few milligrams of your crude product in different solvents.[1][3]

Solvent SystemRationale
Ethanol The hydroxyl group can hydrogen bond with the carboxylic acid, while the ethyl group can interact with the aromatic ring. Often provides a good solubility differential with temperature.[6]
Water The carboxylic acid group may impart sufficient polarity for solubility in hot water.[5]
Ethyl Acetate/Hexane A polar aprotic solvent (ethyl acetate) to dissolve the compound, with a non-polar solvent (hexane) added to decrease solubility and induce crystallization.[3]
Ethanol/Water A highly polar system where the ratio can be fine-tuned to achieve the optimal solubility profile.[3]
How is the purity of the recrystallized product assessed?

The most common and straightforward method to assess the purity of a crystalline solid is by measuring its melting point.

  • Pure Compounds: A pure crystalline solid will have a sharp melting point, typically melting over a narrow range of 1-2°C.

  • Impure Compounds: Impurities will generally cause the melting point to be depressed and broaden the melting range.

  • Procedure: Compare the melting point of your recrystallized product with that of the crude starting material and with a literature value if available. A sharper and higher melting point (closer to the literature value) indicates a successful purification.

Experimental Protocol: Recrystallization of 2-Cyclopropoxy-4-formylbenzoic Acid

This protocol outlines a general procedure for the purification of 2-Cyclopropoxy-4-formylbenzoic acid using a single solvent system.

1. Dissolution:

  • Place the crude 2-Cyclopropoxy-4-formylbenzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
  • Add a magnetic stir bar or a boiling chip.
  • Place the flask on a hot plate and add a small amount of the chosen solvent (e.g., ethanol) to create a slurry.[2]
  • Heat the slurry to a gentle boil while stirring.
  • Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent.[1][5]

2. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]

4. Crystallization:

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals.[8]
  • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[2]

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

6. Drying:

  • Allow the crystals to air dry on the filter paper by drawing air through them for several minutes.
  • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a low-temperature oven.
Recrystallization Workflow Diagramdot

// Node Definitions Crude [label="Crude Solid in Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="Add Minimum Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolved [label="Saturated Hot Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurities [label="Insoluble Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HotFiltration [label="Hot Gravity Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Slow Cooling to Room Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; IceBath [label="Cool in Ice Bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrystalsFormed [label="Crystal Slurry", fillcolor="#F1F3F4", fontcolor="#202124"]; VacuumFiltration [label="Vacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with Ice-Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureProduct [label="Pure Crystalline Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Crude -> AddSolvent; AddSolvent -> Dissolved; Dissolved -> Impurities; Impurities -> HotFiltration [label="Yes"]; Impurities -> Cooling [label="No"]; HotFiltration -> Cooling; Cooling -> IceBath; IceBath -> CrystalsFormed; CrystalsFormed -> VacuumFiltration; VacuumFiltration -> Wash; Wash -> Dry; Dry -> PureProduct; }

Sources

Optimization

Technical Support Center: Stability of Cyclopropyl Ether Linkage under Acidic Conditions

Executive Summary The cyclopropyl ether moiety is a high-value pharmacophore in drug development, known for enhancing metabolic stability (blocking CYP450 oxidation) and improving potency via conformational restriction....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl ether moiety is a high-value pharmacophore in drug development, known for enhancing metabolic stability (blocking CYP450 oxidation) and improving potency via conformational restriction. However, its significant ring strain (~27.5 kcal/mol) renders it uniquely susceptible to acid-catalyzed ring opening and rearrangement, unlike standard aliphatic ethers.

This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols necessary to handle this motif without compromising synthetic integrity.

Technical Deep Dive: The Core Instability Mechanism

Q: Why is my cyclopropyl ether decomposing in acid when my ethyl ether is stable?

A: The instability is thermodynamic, driven by the release of ring strain, but the kinetic pathway is facilitated by the unique electronic properties of the cyclopropane ring.

  • Protonation: Like any ether, the oxygen is protonated by acid (

    
    ).
    
  • Ring Opening (The Critical Step): Unlike a diethyl ether which requires harsh conditions (e.g., concentrated HI, reflux) to cleave, the protonated cyclopropyl ether opens rapidly. This is because the resulting carbocation—the cyclopropylmethyl cation (or a related species depending on substitution)—is exceptionally stabilized by "bisected" or "dancing" resonance (

    
     hyperconjugation).
    
  • Fate of the Cation: The cation is trapped by a nucleophile (solvent, counter-ion) or undergoes elimination/rearrangement to an allyl ether.

Mechanism Visualization

The following diagram illustrates the divergent pathways for an activated vs. unactivated cyclopropyl ether.

G Start Cyclopropyl Ether (R-O-Cp) Protonated Protonated Species (R-OH+-Cp) Start->Protonated Acid (H+) TS Transition State (Bisected Conformation) Protonated->TS Relief of Ring Strain Cation Carbocation Intermediate (Stabilized by σ-delocalization) TS->Cation fast Product_A Ring-Opened Solvolysis (Alcohol/Ether) Cation->Product_A + Nucleophile (H2O, ROH) Product_B Allylic Rearrangement (Isomeric Impurity) Cation->Product_B Elimination/Rearrangement

Figure 1: Acid-catalyzed degradation pathways. The relief of ~27.5 kcal/mol strain drives the reaction forward once the activation energy is overcome.

Comparative Stability Data

Understanding the relative stability is crucial for selecting reagents. "Donor-Acceptor" cyclopropanes are significantly more labile.

Substrate ClassSubstituentsAcid Stability ProfileRisk Level
Unactivated Alkyl, Aryl (non-donating)Moderate. Stable to dilute mineral acids at RT for short durations. Stable to silica gel chromatography.Low
Activated (Donor) Electron-rich Aryl (e.g., p-OMe-Ph)Low. Liable to open with weak Lewis acids or prolonged exposure to TFA.High
Donor-Acceptor Donor at C1, Acceptor (Ester/Ketone) at C2Very Low. Designed to open. Will decompose with Lewis acids (SnCl4, BF3) or HFIP/Acid mixtures.Critical
Standard Ether Diethyl / DiisopropylHigh. Requires strong acid (HI, HBr) and heat to cleave.Negligible

Troubleshooting Guide

Scenario 1: "I lost my product during Boc deprotection."

Diagnosis: You likely used standard conditions (TFA/DCM 1:1 or 4M HCl/Dioxane) at room temperature for too long, or your cyclopropyl ring has electron-donating substituents that stabilize the ring-opening cation.

Solution:

  • Temperature Control: Perform the deprotection at 0°C . The activation energy for ring opening is higher than for Boc cleavage.

  • Scavengers: Add a cation scavenger (e.g., triethylsilane) if you suspect the t-butyl cation is attacking the ring (less likely, but possible).

  • Switch Reagents: Use TMSOTf / 2,6-lutidine or ZnBr2 in DCM if the substrate is extremely acid-sensitive.

Scenario 2: "I see a new spot on TLC that is an isomer of my product."

Diagnosis: This is likely the allyl ether rearrangement (Claisen-type or acid-catalyzed isomerization).

  • Observation: Cyclopropyl ether

    
     Allyl ether.
    
  • Cause: Trace acid in CDCl3 (NMR solvent) or silica gel acidity.

Solution:

  • NMR: Filter CDCl3 through basic alumina before use.

  • Purification: Add 1% Triethylamine (Et3N) to your chromatography eluent to neutralize silica acidity.

Scenario 3: "My yield is low in the Ritter reaction or dehydration."

Diagnosis: The intermediate carbocation is rearranging. Solution: Avoid conditions that generate a long-lived carbocation. Use concerted mechanisms where possible (e.g., Burgess reagent for dehydration instead of H2SO4).

Validated Experimental Protocols

Protocol A: Stability Assessment Assay

Use this before committing valuable material to a reaction.

  • Prepare Stock: Dissolve 5 mg of substrate in 0.5 mL solvent (DCM or MeOH).

  • Acid Challenge: Add 50 µL of the intended acid (e.g., TFA, 1M HCl).

  • Monitoring: Analyze by TLC or LCMS at t=5 min, 1 hr, and 4 hr.

  • Interpretation:

    • No Change: Safe to proceed.

    • New Peak (+18 mass): Hydrolysis (Ring opening + H2O).

    • New Peak (Same mass, different RT): Rearrangement to allyl species.[1][2]

Protocol B: Chemoselective Boc Deprotection (Cyclopropyl-Safe)

Designed to minimize cation lifetime and thermal energy.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)[3][4]

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolve substrate in DCM (0.1 M concentration) under

    
    .
    
  • Cool the solution to 0°C in an ice bath. Allow to equilibrate for 10 mins.

  • Add TFA dropwise. Final ratio should be 10:1 DCM:TFA (High dilution favors intramolecular Boc cleavage over intermolecular attack).

  • Stir at 0°C and monitor by TLC every 15 minutes. Do not warm to RT.

  • Quench: Pour into a vigorously stirred, cold saturated

    
     solution.
    
  • Workup: Extract immediately with DCM, dry over

    
    , and concentrate at 
    
    
    
    .

Decision Tree: Can I Use Acid?

Use this logic flow to determine the safety of acidic reagents for your specific molecule.

DecisionTree Start Start: Cyclopropyl Ether Present Q1 Are there Donor Substituents? (e.g., p-OMe-Ph, Furans) Start->Q1 Q2 Is the Acid a Strong Lewis Acid? (e.g., BBr3, AlCl3, SnCl4) Q1->Q2 No Stop_Danger STOP: High Risk of Ring Opening. Use Basic/Neutral alternatives. Q1->Stop_Danger Yes (Activated) Q3 Is the Solvent Nucleophilic? (e.g., MeOH, H2O, EtOH) Q2->Q3 No (Brønsted Acid) Q2->Stop_Danger Yes Q3->Stop_Danger Yes (Solvolysis Risk) Caution CAUTION: Use Mild Conditions. (0°C, Short Time, Dilute) Q3->Caution No (Non-nucleophilic) Safe PROCEED: Standard Protocols OK. (Monitor closely) Caution->Safe If Stability Assay Passes

Figure 2: Decision logic for acid usage with cyclopropyl ethers.

References

  • Wiberg, K. B. (1968). The Cyclopropylmethyl Cation. In Carbonium Ions (Vol. 3). Wiley-Interscience.
  • Gagnon, A., et al. (2017). Ring-Opening of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society.[5] Link (Detailed kinetics on activated systems).

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Drug Discovery. Chemical Reviews. Link (Overview of stability in metabolic and synthetic contexts).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Campell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation. Journal of Pharmaceutical Sciences. Link (Case study on cyclopropyl amine/ether stability in drug products).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Cyclopropoxy vs. 3-Cyclopropoxy Benzoic Acid Reactivity

Executive Summary The Bottom Line: The primary differentiator between 2-cyclopropoxybenzoic acid (ortho) and 3-cyclopropoxybenzoic acid (meta) is the steric "Ortho Effect." While their electronic profiles are similar, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The primary differentiator between 2-cyclopropoxybenzoic acid (ortho) and 3-cyclopropoxybenzoic acid (meta) is the steric "Ortho Effect." While their electronic profiles are similar, the 2-isomer exhibits significantly retarded reactivity at the carboxylic acid center due to steric shielding by the cyclopropoxy group.[1] Conversely, the 3-isomer behaves as a typical meta-substituted benzoic acid, offering facile functionalization.

For drug development, the 2-isomer acts as a conformational lock, forcing the carboxylate out of planarity and potentially improving metabolic stability by shielding the ester/amide bond from hydrolytic enzymes. The 3-isomer is preferred when rapid library generation and standard coupling kinetics are required.

Molecular Architecture & Electronic Profile

Structural Analysis[1]
  • 2-Cyclopropoxybenzoic Acid (Ortho): The cyclopropyl ether group at the C2 position creates severe steric strain with the C1 carboxylic acid. To relieve this strain, the carboxylic acid moiety rotates out of the plane of the benzene ring (dihedral angle > 40°). This "de-conjugation" isolates the carbonyl from the aromatic

    
    -system.
    
  • 3-Cyclopropoxybenzoic Acid (Meta): The substituent at C3 is sufficiently distant from the C1 carboxyl group. The molecule maintains a planar or near-planar conformation, allowing full resonance delocalization between the benzene ring and the carboxyl group.

Acidity (pKa) Comparison

Despite the electron-donating nature of the alkoxy group, the structural twist alters the acidity.

Feature2-Cyclopropoxy (Ortho)3-Cyclopropoxy (Meta)Mechanism
Predicted pKa ~4.05 - 4.10 ~4.08 - 4.12 Ortho: Steric twist breaks conjugation, destabilizing the acid but also preventing resonance destabilization of the anion. Meta: -I effect (inductive withdrawal) increases acidity slightly over benzoic acid (4.20).
Electronic Effect Inductive (-I) & Steric Inhibition of ResonanceInductive (-I) dominantThe oxygen atom exerts a -I effect (acid strengthening) in both. In Ortho, +M (resonance donation) is inhibited by the twist.

Chemical Reactivity Guide

Nucleophilic Acyl Substitution (Amidation/Esterification)

This is the most critical synthetic difference.

  • 3-Cyclopropoxy: Reacts rapidly with standard coupling reagents (EDC/NHS, HATU). Kinetics follow standard Hammett relationships.

  • 2-Cyclopropoxy: Exhibits slow kinetics . The bulky cyclopropyl ring (approx. size of an isopropyl group but rigid) blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

    • Implication: Requires activated acid chlorides or high-activity coupling agents (e.g., COMU, HATU) and elevated temperatures.

Electrophilic Aromatic Substitution (EAS)

The cyclopropoxy group is a strong ortho/para director.

  • 2-Cyclopropoxy: The C3 and C5 positions are activated. However, C3 is sterically crowded (sandwiched between the cyclopropoxy and carboxyl groups). Major product: C5 substitution.

  • 3-Cyclopropoxy: The C2, C4, and C6 positions are activated. C2 is sterically crowded. C4 and C6 are accessible.[2] Major products: Mixture of C4 and C6 substitution.

Experimental Protocols

Synthesis: Chan-Lam Coupling (Recommended)

Direct alkylation of phenol with cyclopropyl bromide is notoriously difficult due to the slow


 reactivity of cyclopropyl halides. The Chan-Lam coupling using cyclopropylboronic acid is the authoritative, high-yield method.

Reagents:

  • Substrate: Salicylic acid methyl ester (for 2-isomer) or 3-Hydroxybenzoic acid methyl ester (for 3-isomer).

  • Reagent: Cyclopropylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)₂ (1.0 equiv).

  • Base: Pyridine (3.0 equiv) or Et₃N.

  • Solvent: Dichloroethane (DCE) or Toluene.

Protocol:

  • Setup: In a flame-dried flask equipped with a drying tube (or open to air for Cu(II) regeneration), dissolve the hydroxybenzoate ester (1.0 mmol) in DCE (5 mL).

  • Addition: Add Cyclopropylboronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), and Pyridine (3.0 mmol).

  • Reaction: Heat to 70°C with vigorous stirring for 16–24 hours. The reaction mixture will turn from blue/green to dark brown/black.

  • Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Comparative Kinetics: Esterification Rate Study

Objective: Quantify the steric hindrance of the 2-isomer vs. the 3-isomer.

Methodology:

  • Prepare 0.1 M solutions of both acids in MeOH.

  • Add 5 mol%

    
     catalyst to each vial simultaneously.
    
  • Stir at 25°C.

  • Sampling: Take aliquots at t=5, 15, 30, 60, and 120 minutes.

  • Analysis: Quench aliquots in aqueous

    
     and extract with EtOAc. Analyze via HPLC or GC-MS.
    
  • Result: Plot % Conversion vs. Time. The 3-isomer should reach equilibrium significantly faster (

    
    ) than the 2-isomer.
    

Visualizations

Synthesis Workflow (Chan-Lam Coupling)

SynthesisWorkflow Start Hydroxybenzoate Ester Reagents Cyclopropylboronic Acid Cu(OAc)2, Pyridine, 70°C Start->Reagents Chan-Lam Coupling Intermediate Cyclopropoxy Ester Reagents->Intermediate 16-24h Hydrolysis LiOH / THF / H2O Saponification Intermediate->Hydrolysis Product Cyclopropoxybenzoic Acid (Target) Hydrolysis->Product Yield >80%

Caption: Figure 1. Optimized Chan-Lam coupling workflow for installing the cyclopropyl ether linkage.

Steric & Electronic Interaction Diagram

ReactivityComparison cluster_Ortho 2-Cyclopropoxy (Ortho) cluster_Meta 3-Cyclopropoxy (Meta) OrthoStruct Structure: Steric Clash (C1-C2) OrthoConf Conformation: COOH Twisted Out-of-Plane OrthoStruct->OrthoConf OrthoReact Reactivity: Slow Nucleophilic Attack High Metabolic Stability OrthoConf->OrthoReact MetaStruct Structure: No Steric Clash MetaConf Conformation: Planar / Conjugated MetaStruct->MetaConf MetaReact Reactivity: Fast Nucleophilic Attack Standard Metabolic Profile MetaConf->MetaReact

Caption: Figure 2. Causality map showing how structural positioning drives conformational changes and reactivity profiles.

References

  • Chan-Lam Coupling Mechanism & Scope

    • Title: Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Ortho Effect in Benzoic Acids

    • Title: Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids.[3]

    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Cyclopropyl Ether Metabolism

    • Title: The Cyclopropyl Group in Medicinal Chemistry.[4][5]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Amide Bond Formation in Hindered Systems

    • Title: Recent Advances in the Synthesis of Sterically Hindered Amides.[6]

    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Comparative

Technical Assessment: HPLC Purity Standards for 2-Cyclopropoxy-4-formylbenzoic Acid

CAS: 1243397-39-8 | Application: Pharmaceutical Intermediate / Impurity Standard[1][2] Executive Summary In the synthesis of high-value Active Pharmaceutical Ingredients (APIs) such as PDE4 inhibitors, the quality of bui...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1243397-39-8 | Application: Pharmaceutical Intermediate / Impurity Standard[1][2]

Executive Summary

In the synthesis of high-value Active Pharmaceutical Ingredients (APIs) such as PDE4 inhibitors, the quality of building blocks like 2-Cyclopropoxy-4-formylbenzoic acid is a critical determinant of final drug substance purity.[2]

This guide objectively compares the two primary approaches to establishing HPLC purity standards for this compound: utilizing Commercial Catalog "Reference" Standards versus generating a Qualified Primary Standard (In-House) . While commercial options offer speed, our analysis demonstrates that for GMP-regulated environments, they frequently fail to account for moisture, residual solvents, and counter-ions, leading to potency errors of 2–5%.

Comparative Analysis: Purity Standard Options

Option A: Commercial Catalog Standard (The "Quick" Solution)

Most researchers initially source this compound from fine chemical vendors (e.g., BLD Pharm, Enamine) with a Certificate of Analysis (CoA) claiming ">98% Purity".

  • Basis of Purity: Typically "Area %" by HPLC-UV.[2]

  • The Hidden Risk: Area % ignores non-chromatophoric impurities (water, inorganic salts, residual solvents like DMF or EtOAc).

  • Suitability: Early-stage discovery chemistry only.[2]

Option B: Qualified Primary Standard (The "Robust" Solution)

This approach involves procuring a high-purity batch and subjecting it to a full characterization panel (Mass Balance Approach) to establish a "Potency (As Is)" value.

  • Basis of Purity:

    
    [2]
    
  • The Advantage: Eliminates stoichiometric errors in reaction setup and quantitative errors in impurity calculations.

  • Suitability: Process development, GLP Tox studies, and GMP manufacturing.

Performance Data Comparison
FeatureCommercial Catalog StandardQualified Primary StandardImpact on Data Quality
Assay Method HPLC Area % (Relative)qNMR or Mass Balance (Absolute)High: Area % overestimates purity by ignoring water/solvents.[2]
Water Content Rarely reportedMeasured (KF Titration)Critical: Carboxylic acids are hygroscopic; water can be 1-5%.
Traceability Vendor Lot #NIST/USP Traceable Internal StdMandatory for regulatory filings (IND/NDA).
Cost Low ($)High (

$ - Labor intensive)
Upfront cost prevents expensive OOS (Out of Specification) later.

Technical Deep Dive: The Self-Validating HPLC System

To accurately assess the purity of 2-Cyclopropoxy-4-formylbenzoic acid, a generic gradient is insufficient.[2] The method must resolve the Aldehyde Oxidation Impurity (Dicarboxylic acid) and potential Regioisomers .

Critical Quality Attributes (CQAs) of the Molecule
  • Acidity (pKa ~4.0): The carboxylic acid moiety requires pH control in the mobile phase to prevent peak tailing.

  • Reactivity: The aldehyde group is susceptible to air oxidation, forming 2-cyclopropoxyterephthalic acid.

  • UV Chromophore: The benzene ring provides good UV response, but response factors may differ between the aldehyde and the oxidized acid.

Recommended Experimental Protocol

This protocol is designed as a self-validating system. The resolution between the Main Peak and the Oxidation Impurity acts as the system suitability check.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or equivalent.[2]

  • Formic Acid: LC-MS Grade (0.1%).

Instrument Parameters:

  • Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: Sterically protected C18 is stable at low pH and provides sharp peak shapes for acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Equilibration
15.0 90 Elution of hydrophobic impurities
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End of Run |[2]

System Suitability Criteria (Self-Validation)
  • Tailing Factor (Main Peak): NMT 1.5. (If >1.5, check Mobile Phase pH).

  • Resolution (Main Peak vs. Oxidation Impurity): > 2.0.

    • Note: You must forcefully degrade a small sample (add H2O2) during method development to identify the oxidation impurity retention time.

Visualization: Qualification Workflow & Impurity Pathways

Diagram 1: Impurity Formation & Detection Pathway

This diagram illustrates the chemical stability risks that the HPLC method must detect.

ImpurityPathways cluster_HPLC HPLC Separation Order (Reverse Phase) Main 2-Cyclopropoxy-4- formylbenzoic acid (Target Analyte) Oxidation 2-Cyclopropoxy- terephthalic acid (Oxidation Impurity) Main->Oxidation Air Oxidation (+O2) Dimer Aldol Condensation Dimers Main->Dimer Base/Heat (Aldehyde reactivity) Main->Dimer Elutes Later (More Hydrophobic) Oxidation->Main Elutes Earlier (More Polar) Isomer Isomer Impurities (Regio-isomers) Isomer->Main Synthetic Carryover

Caption: Chemical degradation pathways of 2-Cyclopropoxy-4-formylbenzoic acid and their relative HPLC elution order.

Diagram 2: Reference Standard Qualification Workflow

A decision tree for establishing a reliable standard.

QualificationWorkflow Start Receive Crude Material (>98% Area) T1 Test 1: HPLC Purity (Area %) Start->T1 T2 Test 2: Water Content (Karl Fischer) Start->T2 T3 Test 3: Residual Solvents (GC-HS) Start->T3 T4 Test 4: Structure ID (H-NMR, MS, IR) Start->T4 Calc Calculate Potency (As Is) = Purity × (1 - Water - Solvents) T1->Calc T2->Calc T3->Calc Decision Is Potency > 95.0%? Calc->Decision Use Release as Qualified Primary Standard Decision->Use Yes Purify Recrystallize & Retest Decision->Purify No

Caption: Mass Balance approach for qualifying a primary reference standard from crude material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90021564, 4-cyclopropyl-3-formylbenzoic acid. [Link][2]

  • U.S. Food and Drug Administration (2011). NDA 022522: Roflumilast Chemistry Review (Reference on impurity qualification for similar benzamide intermediates).[Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Validation

Comparative Guide: Roflumilast Intermediates vs. 2-Cyclopropoxy-4-formylbenzoic Acid

This guide provides an in-depth technical comparison between the established Roflumilast Intermediate (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid) and the structural analog 2-Cyclopropoxy-4-formylbenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established Roflumilast Intermediate (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid) and the structural analog 2-Cyclopropoxy-4-formylbenzoic acid .

This analysis is designed for medicinal chemists and process engineers optimizing PDE4 inhibitor synthesis or exploring novel scaffold derivatization.

Executive Summary & Structural Divergence

In the development of phosphodiesterase-4 (PDE4) inhibitors, the alkoxy-substituted benzamide scaffold is critical. Roflumilast relies on a specific substitution pattern (3,4-dialkoxy) to achieve high affinity for the PDE4 catalytic pocket.

  • The Standard (Roflumilast Intermediate): A highly specialized, "late-stage" building block featuring a cyclopropylmethyl ether and a difluoromethyl ether. It is optimized for metabolic stability and potency.

  • The Comparator (2-Cyclopropoxy-4-formylbenzoic acid): A "scaffold" building block (CAS 1243397-39-8).[1] It features a direct cyclopropyl ether (rare and chemically distinct from cyclopropylmethyl) and dual electrophilic handles (acid and aldehyde), offering orthogonal functionalization opportunities distinct from the Roflumilast pathway.

Structural Comparison Table
FeatureRoflumilast Intermediate (Standard)2-Cyclopropoxy-4-formylbenzoic acid (Comparator)
IUPAC Name 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid2-cyclopropoxy-4-formylbenzoic acid
CAS Number 162401-62-91243397-39-8
Ether Linkage Cyclopropyl-methoxy (-O-CH₂-Cp)Cyclopropoxy (-O-Cp)
Substitution 3,4-Disubstituted (Meta/Para)2,4-Disubstituted (Ortho/Para)
C4 Substituent Difluoromethoxy (-OCHF₂)Formyl (-CHO)
Reactive Handle Carboxylic Acid (for amide coupling)Carboxylic Acid + Aldehyde (Bifunctional)
Primary Role Direct precursor to RoflumilastNovel scaffold / SAR exploration block

Technical Analysis: Synthesis & Reactivity

A. The Roflumilast Pathway (Standard)

The synthesis of the Roflumilast intermediate is governed by regioselectivity . The starting material, 3,4-dihydroxybenzaldehyde, possesses two hydroxyl groups with similar pKa values. The critical process parameter (CPP) is the selective alkylation at the 3-position.

  • Mechanism: Controlled alkylation using cyclopropylmethyl bromide (CPMB) typically yields a mixture. Conditions (e.g., Borax protection or specific base selection like K₂CO₃ in DMF) are used to favor the 3-isomer.

  • Difluoromethylation: The introduction of the -OCHF₂ group at position 4 uses chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate. This step is sensitive to moisture and requires phase transfer catalysis.

  • Oxidation: The aldehyde is oxidized to the benzoic acid using Sodium Chlorite (NaClO₂) under mild conditions (Pinnick oxidation) to avoid ether cleavage.

B. The 2-Cyclopropoxy Pathway (Comparator)

The comparator molecule presents a significantly different synthetic challenge due to the direct cyclopropyl ether .

  • Chemical Challenge: Unlike cyclopropylmethyl ethers (formed via SN2), direct cyclopropoxy groups cannot be easily formed by simple alkylation of phenols with cyclopropyl halides due to the high strain and poor electrophilicity of the cyclopropyl ring.

  • Advanced Synthesis: Synthesis typically requires:

    • Ullmann-type coupling: Copper-catalyzed coupling of a salicylate derivative with cyclopropylboronic acid.

    • Simmons-Smith reaction: Cyclopropanation of a vinyl ether precursor.

  • Bifunctionality: The presence of both -COOH and -CHO allows for "divergent synthesis." The aldehyde can be used for reductive amination or Wittig reactions, while the acid is preserved for amide coupling.

Experimental Visualization: Synthesis Workflows

The following diagrams illustrate the divergent synthetic logic required for these two intermediates.

Diagram 1: Roflumilast Intermediate Synthesis (Standard Route)

RoflumilastSynthesis Start 3,4-Dihydroxybenzaldehyde Step1 Step 1: Selective Alkylation (Cyclopropylmethyl bromide, K2CO3) Start->Step1 Inter1 3-Cyclopropylmethoxy- 4-hydroxybenzaldehyde Step1->Inter1 Regioselective Control Step2 Step 2: Difluoromethylation (ClCHF2, NaOH, PTC) Inter1->Step2 Inter2 Aldehyde Intermediate (3-CpO-4-OCHF2-Ph-CHO) Step2->Inter2 Step3 Step 3: Pinnick Oxidation (NaClO2, H2O2) Inter2->Step3 Final Roflumilast Acid Intermediate (Ready for Amide Coupling) Step3->Final

Figure 1: The industrial route for Roflumilast acid intermediate. Note the sequential ether formation designed to install the pharmacophores at positions 3 and 4.

Diagram 2: Hypothetical Workflow for 2-Cyclopropoxy Analog

AnalogSynthesis Start 2-Hydroxy-4-methylbenzoic acid (Ester derivative) Step1 Step 1: Cu-Catalyzed Coupling (Cyclopropylboronic acid / Chan-Lam) Start->Step1 Difficult Transformation Inter1 2-Cyclopropoxy-4-methyl benzoate Step1->Inter1 Step2 Step 2: Benzylic Oxidation (SeO2 or Radical Bromination/Hydrolysis) Inter1->Step2 Final 2-Cyclopropoxy-4-formyl benzoic acid Step2->Final Generates Bifunctional Core

Figure 2: Likely synthetic pathway for the comparator. The direct cyclopropylation (Step 1) is the rate-limiting and cost-driving step compared to the standard alkylation.

Performance & Impurity Profiling

For researchers comparing these structures for drug development, the following performance metrics are critical.

A. Metabolic Stability (SAR)
  • Roflumilast (Cyclopropylmethoxy): The methylene bridge (-O-CH2-Cp) is a known metabolic soft spot. CYP450 enzymes can hydroxylate this methylene carbon, leading to dealkylation. However, it provides necessary flexibility for the cyclopropyl group to fit into the hydrophobic pocket of PDE4.

  • Comparator (Cyclopropoxy): The direct ether (-O-Cp) is generally more metabolically stable against oxidative dealkylation because the cyclopropyl carbons are sp²-like (high s-character) and sterically shielded. However, this rigidity may prevent the molecule from adopting the optimal conformation for PDE4 binding, potentially reducing potency.

B. Impurity Risks

When synthesizing Roflumilast, "2-substituted" impurities are often cited, but they are usually regioisomers (e.g., 2-cyclopropylmethoxy isomers formed by ortho-alkylation).

  • Protocol Validation: To ensure the absence of the 2-isomer in Roflumilast synthesis, HPLC methods must be validated to separate the 3-cyclopropylmethoxy (Standard) from the 2-cyclopropylmethoxy (Impurity).

  • Note: The specific comparator 2-Cyclopropoxy-4-formylbenzoic acid is unlikely to be a process impurity in Roflumilast synthesis because the reagents to form the direct cyclopropyl ether are not present. It is a distinct structural entity.

C. Solubility & Handling
  • Roflumilast Int: Lipophilic, practically insoluble in water, soluble in acetone/DCM.

  • Comparator: The presence of the free aldehyde (-CHO) and acid (-COOH) makes this molecule more polar but also more reactive. It is prone to Cannizzaro disproportionation or oxidation (to terephthalic acid derivatives) if stored improperly.

References

  • Roflumilast Synthesis & Intermediates

    • Process for the preparation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.[2] CN102690194A.

    • Process for the preparation of roflumilast.[2][3][4][5][6] US Patent 8,536,206.

  • Impurity Profiling

    • Zhang, H., et al. "Synthesis of an impurity in crude roflumilast." Journal of Chemical Research, 2014.

    • Reddy, G.B.N., et al. "Process related and degradation impurities in anti-inflammatory drug Roflumilast."[7] Journal of Chemical and Pharmaceutical Research, 2015.[7]

  • Comparator Compound Data

    • 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8).[1][8][9][10] BLD Pharm Catalog Data.[1][8][9][10]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.